GR79236
Description
structure given in first source; an adenosine A1 receptor agonist
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-TVDBPQCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154427 | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-18-6 | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR 79236X | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GR-79236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GR79236
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR79236 is a potent and highly selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor extensively distributed throughout the body.[1] Its mechanism of action is centered on the activation of A1R, leading to a cascade of intracellular events that culminate in diverse physiological responses. These include anti-nociceptive, anti-inflammatory, anti-lipolytic, and cardiovascular effects, as well as the suppression of sleep apnea. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the A1R, the subsequent signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest due to its significant involvement in cardiovascular, nervous, and metabolic systems. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high potency and selectivity for the A1R. This guide delves into the molecular and cellular mechanisms that underpin the multifaceted actions of this compound.
Molecular Interaction and Receptor Binding
This compound exerts its effects by binding to and activating the adenosine A1 receptor. This interaction has been characterized through various in vitro binding assays.
Quantitative Binding Affinity
The binding affinity of this compound for adenosine A1 and A2 receptors has been determined using radioligand binding assays. These studies demonstrate the compound's high selectivity for the A1 receptor subtype.
| Parameter | Receptor | Value | Reference |
| Ki | Adenosine A1 | 3.1 nM | [1] |
| Ki | Adenosine A2 | 1300 nM | [1] |
Table 1: Binding Affinity of this compound for Adenosine Receptors. This table summarizes the inhibitor constant (Ki) values of this compound for adenosine A1 and A2 receptors, highlighting its selectivity for the A1 subtype.
Experimental Protocol: Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of this compound involves a competitive radioligand binding assay using cell membranes expressing the target adenosine receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
[3H]-DPCPX (a selective A1R antagonist radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
Incubate the cell membranes with a fixed concentration of [3H]-DPCPX and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Signaling Pathways
Activation of the adenosine A1 receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by the heterotrimeric G protein, Gi.
G Protein Coupling and Downstream Effectors
The A1R is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit dissociates from the Gβγ complex and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also activate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Inhibition of cAMP Accumulation
A key downstream effect of A1R activation is the inhibition of adenylyl cyclase, which has been quantified in cell-based assays.
| Parameter | Cell Line | Stimulator | Value | Reference |
| IC50 | DDT-MF2 cells | Isoprenaline | 2.6 nM | [1] |
Table 2: Inhibition of cAMP Accumulation by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocol: cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
A suitable cell line expressing the adenosine A1 receptor (e.g., DDT-MF2 cells).
-
This compound.
-
Adenylyl cyclase stimulator (e.g., isoprenaline or forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Method:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of the adenylyl cyclase stimulator.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Physiological Effects and In Vivo Studies
The activation of adenosine A1 receptors by this compound translates into a range of significant physiological effects, which have been investigated in various in vivo models.
Anti-Nociceptive Effects
This compound has demonstrated analgesic properties in models of pain. In humans, it has been shown to inhibit trigeminal nociception, which is relevant to conditions like migraine.[2]
| Study | Model | Dose | Effect | Reference |
| Blink Reflex | Healthy Human Volunteers | 10 µg/kg i.v. | Significant reduction in contralateral R2 component | [2] |
Table 3: Anti-Nociceptive Effects of this compound. This table summarizes the effect of this compound on trigeminal nociception in a human study.
Experimental Workflow: Trigeminal Nociception Study (Blink Reflex)
References
An In-depth Technical Guide to the Adenosine A1 Receptor Selectivity of GR79236
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GR79236, focusing on its selectivity profile for the adenosine A1 receptor (A1AR). This compound is a highly potent and selective agonist for the A1AR, demonstrating significant potential in various research and therapeutic contexts due to its distinct pharmacological characteristics.[1][2] This guide synthesizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying biological and experimental processes.
Core Selectivity Profile of this compound
This compound distinguishes itself through its high affinity and functional potency for the adenosine A1 receptor, with significantly lower activity at other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and is a key characteristic in its evaluation as a pharmacological tool and potential therapeutic agent.
Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency. For this compound, radioligand binding assays have been employed to determine its inhibitory constant (Ki) at various adenosine receptor subtypes. The data clearly illustrates a strong preference for the A1 receptor.
Table 1: this compound Binding Affinity at Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference Compound |
| Adenosine A1 | 3.1 | [3H]DPCPX |
| Adenosine A2 | 1300 | Not Specified |
Data sourced from MedchemExpress.[1]
The selectivity ratio, calculated as Ki (A2) / Ki (A1), is approximately 419, indicating that this compound is over 400-fold more selective for the A1 receptor compared to the A2 receptor.
Functional Potency
Functional assays measure the biological response elicited by a ligand. For the Gi-coupled A1 receptor, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Table 2: this compound Functional Potency
| Assay Type | Cell Line | IC50 (nM) | Effect |
| cAMP Accumulation | DDT1-MF2 cells | 2.6 | Inhibition of Isoprenaline-stimulated cAMP |
Data sourced from MedchemExpress.[1]
This potent inhibition of cAMP accumulation confirms that the high binding affinity of this compound translates into a robust functional response at the cellular level.
Mechanism of Action: A1 Receptor Signaling
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.[3][4] Upon activation by an agonist like this compound, the associated G-protein inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cAMP, lowering the intracellular concentration of this key second messenger.[4] This pathway is central to the physiological effects mediated by A1 receptor activation, such as reduced heart rate and inhibition of lipolysis.[5]
Experimental Protocols
The characterization of this compound's selectivity relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor of interest (e.g., A1, A2A).
-
A suitable radioligand (e.g., [³H]DPCPX for A1 receptors).[6]
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Glass fiber filters and a cell harvester for filtration.[8]
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target adenosine receptor in a suitable buffer and prepare a membrane fraction via centrifugation.[6]
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and increasing concentrations of the unlabeled test compound (this compound).[6]
-
Nonspecific Binding: Prepare parallel samples containing a high concentration of a non-radioactive standard agonist (e.g., 100 µM CPA) to determine nonspecific binding.[9]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[8][10]
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]
Functional cAMP Assay
This assay measures the ability of an A1 agonist to inhibit adenylyl cyclase, thereby reducing cAMP levels within a cell, typically after stimulation with an adenylyl cyclase activator like forskolin.
Objective: To determine the functional potency (IC50 or EC50) of this compound by measuring its inhibition of cAMP production.
Materials:
-
A suitable cell line expressing the adenosine A1 receptor (e.g., DDT1-MF2, CHO cells).[1][8]
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]
-
Test compound (this compound).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, LANCE).[6]
Protocol:
-
Cell Seeding: Seed cells in a microplate at an appropriate density and allow them to attach overnight.[7]
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes to prevent the breakdown of cAMP.[6]
-
Compound Addition: Add increasing concentrations of the A1 agonist (this compound) to the cells.
-
Stimulation: Add a fixed, sub-maximal concentration of an adenylyl cyclase activator like forskolin to all wells (except the basal control) to stimulate cAMP production. The A1 agonist will inhibit this forskolin-stimulated production.[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[6]
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer’s instructions.[7]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.
Summary of In Vivo Actions
Consistent with its potent A1 receptor agonism, this compound demonstrates a range of physiological effects in vivo. These include antinociceptive and anti-inflammatory actions, inhibition of catecholamine-induced lipolysis, and a reduction in plasma non-esterified fatty acid concentrations.[1] It has also been shown to reduce heart rate and mean arterial pressure, effects that are characteristic of A1 receptor activation.[5] These findings underscore the compound's ability to effectively engage its target in complex biological systems.
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and exceptional selectivity for the adenosine A1 receptor. Both binding and functional data confirm a strong preference for the A1 subtype over others, with a selectivity ratio exceeding 400-fold. Its well-defined mechanism of action through the Gi-coupled pathway, leading to the inhibition of adenylyl cyclase, has been thoroughly characterized using standard in vitro assays. This robust selectivity profile makes this compound an important compound for researchers investigating A1 receptor pharmacology and a foundational molecule for the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
GR79236: A Technical Guide to its Discovery and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GR79236 is a potent and highly selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data and aims to provide a detailed understanding of this significant research compound.
Discovery and Chemical Identity
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol[1]
-
Molecular Formula: C₁₅H₂₁N₅O₅[1]
-
Molecular Weight: 351.36 g/mol [1]
Mechanism of Action: Adenosine A1 Receptor Signaling
This compound exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1R). The A1R is a class A G protein-coupled receptor that primarily couples to inhibitory G proteins of the Gi/o family.[2][3] Molecular dynamics simulations suggest a preferential coupling of the A1R to Gi proteins over Gs proteins.[2][3]
Upon agonist binding, the A1R-Gi complex initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits of the G protein can directly modulate ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated Ca²⁺ channels.
-
Activation of Phospholipase C: In some cellular contexts, A1R activation can also lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
The following diagram illustrates the primary signaling pathway of the adenosine A1 receptor upon activation by an agonist like this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (A1 Receptor) | - | - | 3.1 nM | - |
| Ki (A2 Receptor) | - | - | 1300 nM | - |
| IC₅₀ (cAMP accumulation) | - | DDT₁ MF-2 cells | 2.6 nM | - |
Table 2: In Vivo Pharmacological Effects
| Study | Animal Model | Doses | Key Findings | Reference |
| Sleep Apnea | Sprague-Dawley Rats | 0.03, 0.3, 3 mg/kg (i.p.) | Significant reduction in spontaneous apneas at all doses. Over 70% reduction in apnea index at 3 mg/kg. | [4] |
| Trigeminal Nociception | Healthy Female Volunteers | 10 µg/kg (i.v.) | Significant reduction of the contralateral R2 component of the blink reflex. | [5] |
| Metabolic Effects | Normal Rats | 1 mg/kg/day for 8 days | Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). | [6] |
| Metabolic Effects | Fructose-fed Rats | 1 mg/kg/day for 8 days | Ameliorated increases in fatty acid and triglyceride levels. | [6] |
| Cardiovascular Effects | Conscious Rats | Oral administration | Hypotensive and bradycardiac effects (one log unit less potent than CPA). | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies used in significant studies involving this compound.
In Vitro cAMP Accumulation Assay
The inhibitory effect of this compound on cAMP accumulation is a key measure of its functional activity at the A1 receptor.
Objective: To determine the potency of this compound in inhibiting adenylyl cyclase activity.
Cell Line: DDT₁ MF-2 smooth muscle cells, which endogenously express both A1 and A2 adenosine receptors.[8][9]
Protocol Outline:
-
Cell Culture and Membrane Preparation: DDT₁ MF-2 cells are cultured under standard conditions. For the assay, cell membranes are prepared to isolate the receptors and associated signaling proteins.[8][9]
-
Adenylate Cyclase Stimulation: The adenylyl cyclase in the cell membranes is stimulated, typically with a β-adrenergic agonist like isoproterenol, to increase basal cAMP levels.[8]
-
Incubation with this compound: The stimulated membranes are incubated with varying concentrations of this compound.
-
cAMP Quantification: After incubation, the reaction is stopped, and the amount of cAMP produced is quantified. This is often done using a competitive binding assay, such as a radioimmunoassay (RIA) or a chemiluminescent immunoassay.[10][11][12]
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the stimulated cAMP production (IC₅₀) is calculated from the dose-response curve.
The following diagram outlines the general workflow for a cAMP accumulation assay.
In Vivo Study of Sleep Apnea in Rats
This study investigated the potential of this compound to suppress sleep-related apnea.[4]
Objective: To assess the effect of this compound on the frequency and duration of apneas during different sleep stages in a rat model.
Animal Model: Adult Sprague-Dawley rats.[4]
Protocol Outline:
-
Surgical Instrumentation: Rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages. A telemetric implant is used to measure blood pressure and heart period.[4]
-
Polysomnographic Recording: Respirations are measured using a single-chamber plethysmograph. EEG, EMG, respiratory, and cardiovascular data are recorded continuously.[4]
-
Drug Administration: Fifteen minutes prior to a 6-hour recording session, each rat receives an intraperitoneal injection of either saline (control) or one of three doses of this compound (0.03, 0.3, or 3 mg/kg).[4]
-
Data Analysis: The recorded data is scored for sleep stages (NREM and REM sleep). Spontaneous apneas (defined as pauses in breathing > 2.5 seconds) are identified and quantified for each sleep stage. The apnea index (apneas per hour) is calculated. Statistical analysis is performed to compare the effects of different doses of this compound to the saline control.[4]
Human Study on Trigeminal Nociception
This clinical trial explored the analgesic potential of this compound in a human model of trigeminal pain.[5]
Objective: To investigate the effect of this compound on trigeminal nociceptive pathways using the blink reflex.
Study Design: A randomized, double-blind, placebo-controlled, cross-over trial in twelve healthy female volunteers.[5]
Protocol Outline:
-
Blink Reflex Elicitation: The blink reflex, an involuntary blinking of the eyelids elicited by stimulation of the trigeminal nerve, is used as a measure of trigeminal nociception. The study compared standard electrodes (SE) with nociception-specific electrodes (NE).[5]
-
Baseline Measurement: Baseline blink reflexes are recorded before any intervention.
-
Drug Administration: Participants receive an intravenous infusion of either this compound (10 µg/kg) or a placebo.[5]
-
Post-Dose Measurement: Blink reflexes are recorded again 30 minutes after the infusion.[5]
-
Data Analysis: The R2 component of the blink reflex, which is mediated by a polysynaptic brainstem pathway and is sensitive to nociceptive input, is analyzed. The area under the curve (AUC) of the R2 response is calculated and compared between the this compound and placebo groups using analysis of covariance, with the baseline measurement as a covariate.[5]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high potency and selectivity have enabled detailed studies into the therapeutic potential of A1R agonism in a range of conditions, including sleep disorders, pain, and metabolic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in furthering our understanding of this important compound and its target. Continued research with this compound and similar molecules will be crucial in delineating the therapeutic window for A1R agonists and potentially translating these findings into novel clinical treatments.
References
- 1. N-((1S,trans)-2-Hydroxycyclopentyl)adenosine | C15H21N5O5 | CID 9884817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of Both A1 and A2 Adenosine Receptors in DDT1 MF-2 Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
In-depth Technical Guide: In Vitro Binding Affinity of GR79236
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR79236, also known as N-[(1S,trans)-2-hydroxycyclopentyl]adenosine, is a high-affinity, selective agonist for the adenosine A1 receptor. This technical guide provides a comprehensive overview of its in vitro binding characteristics, detailing its affinity for adenosine receptor subtypes and its functional activity. The document includes a summary of quantitative binding data, a description of a representative experimental protocol for determining binding affinity, and visualizations of the A1 receptor signaling pathway and a typical radioligand binding assay workflow. This information is intended to support further research and development involving this potent and selective compound.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound has been characterized through radioligand binding assays and functional assessments. The compound demonstrates high potency and selectivity for the adenosine A1 receptor over the A2 receptor subtype.
| Ligand | Receptor Subtype | Parameter | Value (nM) |
| This compound | Adenosine A1 | Ki | 3.1[1] |
| This compound | Adenosine A2 | Ki | 1300[1] |
| This compound | Adenosine A1 | IC50 | 2.6[1] |
Table 1: In Vitro Binding and Functional Affinity of this compound. Ki represents the inhibition constant, a measure of binding affinity. IC50 represents the half-maximal inhibitory concentration for the functional inhibition of isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells.
Adenosine A1 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to downstream effects on protein kinase A (PKA) and other cAMP-sensitive signaling pathways.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity (Ki) of this compound for adenosine receptors is typically performed using a competitive radioligand binding assay. The following is a representative protocol for such an assay targeting the adenosine A1 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high A1 receptor density (e.g., rat brain cortex).
-
Radioligand: A high-affinity, selective radiolabeled antagonist for the A1 receptor, such as [3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM CPA - N6-cyclopentyladenosine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of approximately 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound or non-specific control.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a valuable pharmacological tool for studying the adenosine A1 receptor. Its high affinity and selectivity, as demonstrated by the in vitro binding data presented, make it a suitable candidate for a variety of research applications. The provided experimental protocol offers a framework for the independent verification and further characterization of the binding properties of this compound and other related compounds. The visualization of the A1 receptor signaling pathway provides a context for understanding the functional consequences of this compound binding. This technical guide serves as a foundational resource for researchers in the fields of pharmacology, molecular biology, and drug discovery.
References
GR79236: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a highly potent and selective agonist for the adenosine A1 receptor.[1] As a member of the adenosine analogue family, it has been investigated for a range of therapeutic applications, including analgesia, metabolic regulation, and neurological disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacokinetics
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in publicly accessible literature. However, based on its chemical nature as an adenosine analogue, some general characteristics can be inferred. Adenosine itself has a very short half-life in circulation, but synthetic analogues like this compound are designed for greater metabolic stability.
Oral Bioavailability: Studies in rats have shown that this compound is orally active, suggesting it possesses some degree of oral bioavailability.[2]
Plasma Protein Binding: Specific data on the plasma protein binding of this compound is not available.
Metabolism and Excretion: The metabolic pathways and excretion routes for this compound have not been fully elucidated in published studies.
Pharmacodynamics
This compound exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that vary depending on the tissue and cell type.
Receptor Binding Affinity
| Receptor Subtype | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| Adenosine A1 | Human | Radioligand Binding | [³H]DPCPX | 3.1 | [Medchemcomm (2018) 9: 1920-1932] |
| Adenosine A2 | Human | Radioligand Binding | - | 1300 | [Medchemcomm (2018) 9: 1920-1932] |
In Vitro Potency
| Assay | Cell Line/Tissue | Parameter | IC₅₀ (nM) | Reference |
| Isoprenaline-stimulated cAMP accumulation | DDT-MF2 cells | Inhibition | 2.6 | [Medchemcomm (2018) 9: 1920-1932] |
| In vitro lipolysis | Rat adipocytes | Inhibition | ~3-fold less potent than CPA | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |
In Vivo Effects
Cardiovascular Effects (Rat Telemetry Studies)
| Parameter | Dose (mg/kg, p.o.) | Effect | Potency vs. CPA | Reference |
| Mean Arterial Pressure | - | Hypotension | 1 log unit less potent | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |
| Heart Rate | - | Bradycardia | 1 log unit less potent | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |
| Heart Rate & Core Temperature | 3 | Reduction | - | [Sleep. 1997 Dec;20(12):1093-8] |
Metabolic Effects (Normal Rats)
| Parameter | Dose | Effect | Reference |
| Fasting Glucose | 1 mg/kg/day for 8 days | 25% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |
| Free Fatty Acids | 1 mg/kg/day for 8 days | 50% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |
| Triglycerides | 1 mg/kg/day for 8 days | 55% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |
Neurological Effects
| Model | Species | Dose (i.p.) | Effect | Reference |
| Sleep Apnea | Rat | 0.03, 0.3, 3 mg/kg | Significant reduction in apnea index | [Sleep. 1997 Dec;20(12):1093-8] |
| Trigeminal Nociception (Blink Reflex) | Human | 10 µg/kg (i.v.) | Significant reduction in contralateral R2 component | [Cephalalgia. 2003 May;23(4):287-92] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the adenosine A1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine A1 receptor (e.g., CHO cells, rat brain). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[3]
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the A1 receptor (e.g., [³H]DPCPX or [³H]CCPA) and varying concentrations of the unlabeled test compound (this compound).[4]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.[3]
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Lipolysis Assay (Rat Adipocytes)
This protocol outlines a general method for assessing the antilipolytic effect of this compound.
-
Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats by collagenase digestion.
-
Incubation: Isolated adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin) at 37°C.
-
Stimulation of Lipolysis: Lipolysis is stimulated by adding a catecholamine, such as isoproterenol or norepinephrine.
-
Treatment: Different concentrations of this compound are added to the adipocyte suspension.
-
Measurement of Lipolysis: After a set incubation period, the reaction is stopped, and the amount of glycerol or free fatty acids released into the medium is measured as an index of lipolysis.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the stimulated lipolysis, and an IC₅₀ value is determined.
Trigeminal Nociception (Blink Reflex in Humans)
This protocol is based on a study investigating the effect of this compound on trigeminal nociception in healthy volunteers.[1]
-
Subject Preparation: Healthy volunteers are recruited for a double-blind, placebo-controlled, cross-over study.
-
Electrode Placement: Recording electrodes are placed over the orbicularis oculi muscle to measure the electromyographic (EMG) activity of the blink reflex. A stimulating electrode is placed over the supraorbital nerve.
-
Baseline Measurement: Baseline blink reflexes are elicited by electrical stimulation of the supraorbital nerve, and the R2 component of the reflex is recorded.
-
Drug Administration: Subjects receive an intravenous infusion of either this compound (10 µg/kg) or a placebo.
-
Post-Dose Measurement: The blink reflex is elicited and recorded again at a specific time point after the infusion (e.g., 30 minutes).
-
Data Analysis: The area under the curve of the R2 component of the blink reflex is analyzed to determine the effect of the treatment compared to placebo.[1]
Signaling Pathways
Activation of the adenosine A1 receptor by this compound initiates intracellular signaling primarily through the Gi/o family of G-proteins. This leads to the modulation of several downstream effector systems.
Inhibition of Adenylyl Cyclase
Caption: this compound-mediated inhibition of the adenylyl cyclase pathway.
Activation of Phospholipase C
Caption: this compound-mediated activation of the phospholipase C pathway.
Experimental Workflow: In Vivo Cardiovascular Assessment
Caption: Workflow for assessing cardiovascular effects of this compound in rats.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its potent and selective agonist activity allows for the targeted modulation of A1 receptor-mediated signaling pathways. While the available data provide a solid foundation for understanding its pharmacodynamic effects, further research is needed to fully characterize its pharmacokinetic profile. The experimental protocols and pathway diagrams presented in this guide offer a framework for future studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Role of GR79236: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological functions of GR79236, a potent and selective adenosine A1 receptor agonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.
Core Biological Function and Mechanism of Action
This compound exerts its biological effects primarily by acting as a selective agonist for the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family.[1] The A1AR is coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels modulates the activity of various downstream effectors, including protein kinase A (PKA), resulting in a cascade of cellular responses.
The activation of the A1AR by this compound has been demonstrated to produce a range of physiological effects, including analgesic, anti-inflammatory, cardiovascular, and metabolic activities.[1] Its high selectivity for the A1 receptor over the A2 receptor minimizes off-target effects associated with broader adenosine receptor agonism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | Value | Species/Cell Line | Reference |
| Ki (A1 Receptor) | 3.1 nM | - | [1] |
| Ki (A2 Receptor) | 1300 nM | - | [1] |
| IC50 (cAMP Accumulation) | 2.6 nM | DDT-MF2 cells |
Table 2: In Vivo Efficacy and Potency
| Effect | ED50 | Animal Model | Reference |
| Decreased Locomotor Activity | 0.13 mg/kg | Mice | [1] |
| Inhibition of DMCM-induced Seizures | 0.3 mg/kg | Mice | [1] |
Table 3: Cardiovascular and Metabolic Effects in Rats
| Parameter | Effect | Dose/Route | Conditions | Reference |
| Heart Rate | Reduction | - | Conscious rats | |
| Blood Pressure | Lowering | - | Conscious rats | |
| Plasma Non-esterified Fatty Acids | Time and dose-dependent decrease | Oral administration | Fasted conscious rats and dogs | [1] |
| Plasma Glucose | Reduction | - | - | |
| Plasma Lactate | Minimal changes | 0.1-10 mg/kg (oral) | Fed rats | [1] |
| Apnea Index | Reduced by over 70% | 3 mg/kg (intraperitoneal) | NREM and REM sleep | [3] |
Signaling Pathway
The primary signaling cascade initiated by this compound binding to the adenosine A1 receptor is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
GR79236 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR79236 is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. This document provides a comprehensive technical overview of the this compound signaling pathway, its mechanism of action, and relevant experimental methodologies. While this compound showed therapeutic potential in preclinical and early clinical studies for conditions such as insulin resistance, migraine, and sleep apnea, its development was ultimately discontinued due to cardiovascular side effects. This guide is intended to serve as a detailed resource for researchers interested in the A1AR signaling cascade and the pharmacological profile of A1AR agonists.
Introduction to this compound and the Adenosine A1 Receptor
This compound, chemically known as N-[(1S, trans)-2-hydroxycyclopentyl]adenosine, is a high-affinity agonist for the adenosine A1 receptor. The A1AR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of endogenous adenosine. These receptors are integral to cellular signaling in various tissues, including the brain, heart, adipose tissue, and kidneys.
The A1AR primarily couples to inhibitory G proteins (Gαi/o). Activation of A1AR by an agonist like this compound initiates a signaling cascade that modulates the activity of key effector enzymes, leading to a range of cellular responses.
Mechanism of Action and Core Signaling Pathway
The primary mechanism of action of this compound is the activation of the adenosine A1 receptor. This initiates a canonical Gαi-coupled signaling pathway that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC).
Inhibition of Adenylyl Cyclase
Upon binding of this compound to the A1AR, the associated heterotrimeric G protein (Gαiβγ) is activated. The Gαi subunit dissociates from the Gβγ dimer and, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration reduces the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.
Activation of Phospholipase C
The Gβγ subunits, liberated upon G protein activation, can stimulate the activity of phospholipase C (PLC). PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, modulating their activity.
GR79236: A Technical Guide to its Inhibition of cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR79236 is a potent and highly selective adenosine A1 receptor (A₁AR) agonist. Its mechanism of action involves the activation of the A₁AR, a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the inhibitory G protein, Gαi/o. This interaction leads to a significant reduction in the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular signaling pathways. This technical guide provides an in-depth overview of this compound's effect on cAMP accumulation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The adenosine A₁ receptor is a key therapeutic target for a variety of conditions, including cardiovascular diseases, pain, and neurological disorders. Ligands that modulate the activity of this receptor are of significant interest in drug discovery and development. This compound has emerged as a valuable research tool due to its high potency and selectivity for the A₁AR. Understanding its precise mechanism of action, particularly its ability to inhibit cAMP accumulation, is crucial for its application in preclinical and potentially clinical research. This document serves as a comprehensive resource for researchers working with this compound, providing the necessary technical details to design and interpret experiments related to its effects on cAMP signaling.
Quantitative Data Presentation
The inhibitory potency of this compound on stimulated cAMP accumulation has been quantified in various cell-based assays. The following tables summarize the key data points available in the public domain.
| Parameter | Value | Cell Line | Stimulant | Reference |
| IC₅₀ | 2.6 nM | DDT₁ MF-2 (hamster vas deferens smooth muscle) | Isoprenaline | [1] |
| EC₅₀ | 5.9 nM | HEK293T/17 (human embryonic kidney) | Forskolin | [2] |
Table 1: Inhibitory Potency of this compound on cAMP Accumulation.
| Receptor | Ki (nM) | Species | Reference |
| Adenosine A₁ | 3.1 | Rat | [1] |
| Adenosine A₂ | 1300 | Rat | [1] |
Table 2: Binding Affinity of this compound for Adenosine Receptors.
Signaling Pathway
This compound exerts its inhibitory effect on cAMP accumulation by activating the adenosine A₁ receptor signaling cascade. The diagram below illustrates this pathway.
Caption: this compound activates the A₁AR, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Experimental Protocols
The following are detailed methodologies for assessing the inhibition of cAMP accumulation by this compound. Protocol 1 is based on the method used to determine the EC₅₀ in HEK293T/17 cells, while Protocol 2 is a representative method for DDT₁ MF-2 cells.
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation in HEK293T/17 Cells
This protocol is adapted from the methodology described in Korboukh et al., J Med Chem, 2012.
Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation in HEK293T/17 cells transiently expressing the human adenosine A₁ receptor.
Materials:
-
HEK293T/17 cells
-
Human adenosine A₁ receptor expression vector
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 assay kit)
-
384-well white plates
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T/17 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
One day prior to the assay, transfect the cells with the human adenosine A₁ receptor expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
On the day of the assay, harvest the transfected cells and resuspend them in assay buffer.
-
Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Prepare a solution of forskolin and IBMX in assay buffer. A final concentration of 10 µM forskolin and 500 µM IBMX is recommended, but should be optimized for the specific cell system.
-
Add the forskolin/IBMX solution to all wells except for the negative control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial HTRF cAMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Representative Protocol for Inhibition of Isoprenaline-Stimulated cAMP Accumulation in DDT₁ MF-2 Cells
Objective: To determine the IC₅₀ of this compound for the inhibition of isoprenaline-stimulated cAMP accumulation in DDT₁ MF-2 cells.
Materials:
-
DDT₁ MF-2 cells
-
DMEM/F12 medium supplemented with 5% FBS
-
Assay buffer: HBSS with 20 mM HEPES
-
This compound
-
Isoprenaline
-
IBMX
-
cAMP detection kit (e.g., ELISA-based)
-
96-well plates
Methodology:
-
Cell Culture:
-
Culture DDT₁ MF-2 cells in DMEM/F12 medium supplemented with 5% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the confluent cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound in the presence of 1 mM IBMX in assay buffer for 20 minutes at 37°C.
-
Stimulate the cells by adding isoprenaline to a final concentration of 1 µM and incubate for an additional 10 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercial ELISA-based cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the percentage of inhibition of the isoprenaline-stimulated cAMP accumulation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive cAMP immunoassay used to quantify the inhibition of cAMP accumulation by this compound.
Caption: General workflow for a cAMP accumulation inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for studying the adenosine A₁ receptor. Its potent and selective inhibition of adenylyl cyclase, leading to a decrease in cAMP accumulation, is a hallmark of its mechanism of action. The data and protocols provided in this technical guide offer a comprehensive framework for researchers to investigate the effects of this compound on the cAMP signaling pathway. A thorough understanding of its in vitro pharmacology is essential for the design of future experiments aimed at elucidating its physiological and potential therapeutic roles.
References
Preclinical Research Summary for GR79236: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236, also known as N-[(1S, trans)-2-hydroxycyclopentyl]adenosine, is a highly potent and selective adenosine A1 receptor agonist.[1] It has demonstrated a range of pharmacological effects in preclinical studies, including anti-nociceptive, anti-inflammatory, and metabolic actions.[1][2] This document provides a comprehensive summary of the available preclinical data on this compound, with a focus on its pharmacology, and available safety data. Development of this compound was discontinued due to cardiovascular side effects observed in clinical trials.[3][4]
Pharmacology
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1AR), a G protein-coupled receptor. The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the various physiological responses elicited by this compound.
Signaling Pathway
Caption: this compound activates the A1AR, leading to inhibition of adenylyl cyclase via Gi/o proteins.
Quantitative Data Summary
In Vitro Pharmacology
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (A1 Receptor) | Rat | Brain | 3.1 nM | MedChemExpress |
| Ki (A2 Receptor) | Rat | Brain | 1300 nM | MedChemExpress |
| IC50 (cAMP accumulation) | Hamster | DDT1MF-2 cells | 2.6 nM | MedChemExpress |
In Vivo Pharmacology & Efficacy
| Model | Species | Route | Dose Range | Key Findings | Reference |
| Sleep Apnea | Rat | IP | 0.03 - 3 mg/kg | Dose-dependent reduction in apnea index; >70% reduction at 3 mg/kg. | [5] |
| Metabolic Effects (Normal Rats) | Rat | Oral (8 days) | 1 mg/kg/day | Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). | [2] |
| Metabolic Effects (Fructose-fed Rats) | Rat | Oral (8 days) | 1 mg/kg/day | Ameliorated increases in fatty acids, triglycerides, and blood pressure. | [2] |
| Antilipolytic & Hemodynamic Effects | Rat | Oral | 0.03 - 3 mg/kg | Dose-related reduction in plasma non-esterified fatty acids (63.2% at 1 mg/kg). | European Journal of Pharmacology, 1994 |
| Cardiovascular Effects | Rat | Oral | 0.03 - 3 mg/kg | Small decrease in heart rate (12%) and non-significant decrease in blood pressure (6.3%) at 1 mg/kg. | European Journal of Pharmacology, 1994 |
| Trigeminal Nociception | Human | IV | 10 µg/kg | Significant reduction in the contralateral R2 component of the blink reflex. | [1] |
Experimental Protocols
Sleep Apnea Study in Rats
-
Animals: Nine adult Sprague-Dawley rats.
-
Instrumentation: Animals were instrumented for chronic recording of sleep via electroencephalographic and electromyographic monitoring. Respiration was measured by a single-chamber plethysmograph, and blood pressure and heart period were transduced by a telemetric implant.
-
Experimental Design: A repeated-measures, balanced design was used. Each rat was recorded for 6 hours on four separate occasions, with at least 3 days between sessions.
-
Drug Administration: Fifteen minutes prior to each recording, animals received a 1 ml/kg intraperitoneal (IP) bolus injection of either saline (control) or this compound at doses of 0.03 mg/kg, 0.3 mg/kg, or 3 mg/kg.
-
Data Analysis: The rate of spontaneous apneas (defined as pauses > 2.5 seconds) was analyzed. Sleep stage volumes, blood pressure, heart rate, and core temperature were also monitored.[5]
Metabolic and Hemodynamic Study in Rats
-
Animals: Normal and fructose-fed rats.
-
Experimental Design: The study assessed the effects of this compound over 8 days.
-
Drug Administration: this compound was administered orally at a dose of 1 mg/kg/day.
-
Parameters Measured: Nonesterified free fatty acid and triglyceride metabolism, oral and intravenous glucose tolerance, blood pressure, heart rate, and insulin sensitivity were evaluated.
-
Data Analysis: Changes in metabolic and hemodynamic parameters were compared between control and this compound-treated groups in both normal and fructose-fed rats.[2]
Experimental Workflow: Sleep Apnea Study
Caption: Workflow for the preclinical evaluation of this compound in a rat model of sleep apnea.
Toxicology and Safety
Detailed preclinical toxicology studies for this compound are not extensively available in the public domain. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed (Acute toxicity, oral).[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
It is important to note that the clinical development of this compound was halted due to cardiovascular side effects in humans, which underscores the need for careful monitoring of cardiovascular parameters when studying compounds of this class.[3][4]
Conclusion
This compound is a potent and selective adenosine A1 receptor agonist with demonstrated efficacy in preclinical models of sleep apnea and metabolic disorders. Its mechanism of action through the A1AR-Gi/o pathway is well-understood. While comprehensive preclinical pharmacokinetic and toxicology data are limited, available information suggests a potential for acute toxicity and irritation. The adverse cardiovascular effects observed in human trials highlight a key area of concern for the therapeutic application of A1AR agonists. This summary provides a foundation for researchers and drug development professionals interested in the preclinical profile of this compound and related compounds.
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-((1S,trans)-2-Hydroxycyclopentyl)adenosine | C15H21N5O5 | CID 9884817 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of GR79236
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GR79236, a selective agonist of the adenosine A1 receptor (A1AR). The document outlines its mechanism of action, potential therapeutic applications, and summarizes key in vitro and in vivo data. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.
Core Therapeutic Target: Adenosine A1 Receptor (A1AR)
This compound is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family. A1ARs are widely distributed throughout the human body, with notable expression in the central nervous system (CNS), heart, adipose tissue, and kidneys. The activation of A1AR by agonists like this compound initiates a cascade of intracellular signaling events that mediate a range of physiological responses. This broad distribution underscores the therapeutic potential of targeting A1AR for various conditions, but also highlights the challenge of achieving tissue-specific effects to minimize off-target side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A1 | Human | 3.1 | [1] |
| Adenosine A2 | Human | 1300 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type/System | Parameter | Value (nM) | Reference |
| cAMP Accumulation | DDT-MF2 cells | IC50 | 2.6 | [1] |
| Lipolysis Inhibition | Human adipocytes | EC50 | 11.3 ± 7.8 |
Signaling Pathway of this compound at the Adenosine A1 Receptor
Activation of the adenosine A1 receptor by this compound primarily involves coupling to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors.
Potential Therapeutic Applications
This compound has been investigated for several therapeutic indications, primarily leveraging the metabolic and neuromodulatory effects of A1AR activation.
-
Type 2 Diabetes: By inhibiting lipolysis in adipocytes, this compound can reduce the levels of circulating free fatty acids, which are known to contribute to insulin resistance. However, clinical development for this indication has been hampered by cardiovascular side effects[2][3].
-
Pain Management: A1AR agonists have demonstrated analgesic properties in various pain models. This compound has been evaluated for its potential in managing pain[2].
-
Migraine: In animal models, this compound has been shown to inhibit trigeminal nerve firing, suggesting a potential therapeutic role in migraine[4].
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the adenosine A1 receptor.
1. Materials:
-
Cell membranes expressing human adenosine A1 receptor.
-
Radioligand: [3H]-DPCPX (a selective A1AR antagonist).
-
Non-specific binding control: 10 µM CPA (N6-cyclopentyladenosine).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-DPCPX (final concentration ~1 nM), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM CPA.
-
Add 100 µL of cell membrane preparation to each well.
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on adenylyl cyclase activity.
1. Materials:
-
DDT-MF2 cells (or other suitable cell line expressing A1AR).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
2. Procedure:
-
Seed DDT-MF2 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound and a fixed concentration of IBMX for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
In Vitro Lipolysis Assay
This protocol details a method to assess the anti-lipolytic effect of this compound in isolated adipocytes.
1. Materials:
-
Isolated human or rat adipocytes.
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% BSA.
-
Norepinephrine (to stimulate lipolysis).
-
Glycerol assay kit.
2. Procedure:
-
Isolate adipocytes from adipose tissue by collagenase digestion.
-
Wash and resuspend the adipocytes in KRBB.
-
Aliquot the adipocyte suspension into tubes.
-
Add increasing concentrations of this compound to the respective tubes and incubate for 15 minutes.
-
Stimulate lipolysis by adding norepinephrine (final concentration 1 µM) and incubate for 90 minutes at 37°C with gentle shaking.
-
Terminate the incubation by placing the tubes on ice.
-
Collect the infranatant (aqueous layer) after the adipocytes float to the top.
-
Measure the glycerol concentration in the infranatant using a glycerol assay kit as an index of lipolysis.
-
Plot the glycerol concentration against the log concentration of this compound to determine the EC50 value.
Experimental Workflow: In Vivo Rat Telemetry Study
The following diagram illustrates a typical workflow for an in vivo study to evaluate the cardiovascular effects of this compound in rats using telemetry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GR79236 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies in rats investigating the therapeutic potential of GR79236, a potent and selective adenosine A1 receptor agonist. The protocols cover its application in models of sleep apnea, metabolic syndrome (insulin resistance), and nociception.
Compound Information and Preparation
Compound: this compound (N-[(1S, trans)-2-hydroxycyclopentyl]adenosine)
Mechanism of Action: this compound is a selective agonist for the adenosine A1 receptor (A1AR).[1] The A1AR is a G protein-coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to various physiological effects, including reduced neuronal excitability, modulation of neurotransmitter release, and regulation of metabolic processes.
Formulation for In Vivo Administration:
For intraperitoneal (IP) injection, this compound can be dissolved in sterile saline (0.9% NaCl).[2][3] For oral administration, it can also be formulated in saline. If solubility is a concern, a vehicle containing a small percentage of DMSO or other appropriate solvents may be used, though saline is the preferred vehicle for IP injections to minimize irritation.[4][5]
Recommended Storage: Store the solid compound at -20°C. Prepare fresh solutions for injection and use them promptly.
Experimental Protocols
Investigation of this compound in a Rat Model of Sleep Apnea
This protocol details the investigation of this compound's effects on spontaneous sleep apnea in rats.
Experimental Workflow:
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gadconsulting.com [gadconsulting.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GR79236 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a highly potent and selective agonist for the adenosine A1 receptor (A1AR).[1] Activation of A1AR has been shown to have analgesic and anti-inflammatory effects in various animal and human studies.[1] In animal models, A1AR agonists inhibit trigeminal nerve firing and the release of calcitonin gene-related peptide (CGRP), both of which are pivotal in pain pathophysiology.[1] The analgesic effects of A1AR activation are mediated through complex signaling pathways, offering a promising target for the development of novel pain therapeutics.
While specific studies detailing the use of this compound in mouse models of pain are not extensively available in the public domain, this document provides a comprehensive guide based on research conducted on this compound in other animal models and on other selective A1AR agonists in mice. The provided protocols and dosage information are intended to serve as a strong starting point for researchers designing studies with this compound in mouse models of pain.
Mechanism of Action: Adenosine A1 Receptor Signaling in Pain
Activation of the adenosine A1 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission. The key signaling events are summarized in the pathway diagram below.
Caption: Adenosine A1 Receptor Signaling Pathway in Pain Modulation.
Data Presentation: Dosage of A1AR Agonists in Rodent Models
The following table summarizes dosages of this compound and other selective A1AR agonists used in rodent models of pain and other conditions. This data can be used to guide dose-selection for preclinical studies in mice.
| Compound | Animal Model | Pain Model | Route of Administration | Effective Dose Range | Reference |
| This compound | Rat | Apnea | Intraperitoneal (i.p.) | 0.03 - 3 mg/kg | [2][3] |
| Capadenoson | Mouse | Neuropathic Pain (SNI, Paclitaxel) | Oral (p.o.) | 0.03 - 1.0 mg/kg (ineffective) | [4][5][6][7] |
| Capadenoson | Mouse | Neuropathic Pain (SNI) | Intravenous (i.v.) | 0.3 mg/kg (ineffective) | [4][5][6][7] |
| CCPA | Mouse | Acute Nociception (Acetic Acid Writhing) | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | [8] |
| 2'-Me-CCPA | Rat | Plantar and Formalin Tests | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | [9] |
| N6-cyclopentyladenosine (CPA) | Mouse | Painful Diabetic Neuropathy | Central and Peripheral | Not specified | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments in mouse models of pain are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model induces long-lasting mechanical and thermal hypersensitivity.
Experimental Workflow:
Caption: Experimental Workflow for the Spared Nerve Injury (SNI) Model.
Protocol:
-
Animals: Adult male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Surgery:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesia (e.g., carprofen 5 mg/kg, s.c.) and monitor the animals for recovery.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using a plantar test apparatus (Hargreaves method).
-
-
Drug Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer this compound or vehicle via the desired route (e.g., i.p., p.o., or i.v.).
-
Data Collection: Perform behavioral tests at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.
Formalin Test of Inflammatory Pain
This model is used to assess both acute and tonic inflammatory pain.
Experimental Workflow:
Caption: Experimental Workflow for the Formalin Test.
Protocol:
-
Animals: Adult male Swiss Webster or C57BL/6 mice (8-12 weeks old) are suitable.
-
Acclimatization: Place individual mice in clear observation chambers for at least 30 minutes to allow them to acclimate to the testing environment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection, depending on the expected time to peak effect of the drug.
-
Formalin Injection: Inject 20 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Observation and Scoring: Immediately after the injection, observe the mouse and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Late Phase (Phase 2): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: Compare the total licking/biting time in the this compound-treated groups to the vehicle-treated group for both phases.
Conclusion
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine for pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of A(1) and A(2A) adenosine receptor ligands in mouse acute models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antinociceptive effect of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a highly selective adenosine A1 receptor agonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central or peripheral delivery of an adenosine A1 receptor agonist improves mechanical allodynia in a mouse model of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central or Peripheral Delivery of an Adenosine A1 Receptor Agonist Improves Mechanical Allodynia in a Mouse Model of Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR79236 in HEK-293T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes. These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney (HEK)-293T cell culture, a common in vitro model system for studying GPCR signaling. HEK-293T cells endogenously express A1ARs, making them a suitable model for investigating the effects of A1AR agonists like this compound.
The primary signaling pathway activated by this compound involves the Gαᵢ subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
These protocols detail methods for cell culture, agonist treatment, and subsequent analysis of two key downstream signaling events: the inhibition of forskolin-stimulated cAMP accumulation and the induction of ERK1/2 phosphorylation.
Data Presentation
Table 1: In Vitro Activity of Adenosine A1 Receptor Agonists in HEK-293T Cells
| Compound | Assay Type | Cell Line | Endpoint | EC₅₀ / Kᵢ (µM) | Reference |
| This compound | Inhibition of forskolin-induced cAMP accumulation | HEK-293T | EC₅₀ | 0.0059 | [1] |
| N⁶-Cyclopentyladenosine (CPA) | Inhibition of forskolin-induced cAMP accumulation | HEK-293T | EC₅₀ | 0.0063 | [1] |
| N⁶-Cyclopentyladenosine (CPA) | Radioligand binding | HEK-293T | Kᵢ | 0.0023 (human A1) | [1] |
Signaling Pathway and Experimental Workflow
Adenosine A1 Receptor Signaling Pathway
Caption: this compound activates the A1AR, leading to Gαᵢ-mediated inhibition of adenylyl cyclase and activation of the MEK/ERK pathway.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for studying the effects of this compound on HEK-293T cells.
Experimental Protocols
HEK-293T Cell Culture
Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well plates (white, clear-bottom for cAMP assay; standard clear for ERK assay)
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw a vial of frozen HEK-293T cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 1-2 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks containing pre-warmed complete growth medium.
-
Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP.
Materials:
-
HEK-293T cells
-
Complete growth medium
-
Serum-free DMEM
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK-293T cells in complete growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 - 20,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare a solution of forskolin and IBMX in serum-free DMEM. The final concentration of forskolin is typically 1-10 µM, and IBMX is 100-500 µM.
-
Aspirate the growth medium from the cells and replace it with 50 µL of the this compound dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the forskolin/IBMX solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated response for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from the curve.
-
ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
HEK-293T cells
-
Complete growth medium
-
Serum-free DMEM
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed HEK-293T cells in 6-well plates at a density of 0.5 - 1 x 10⁶ cells per well in complete growth medium.
-
Incubate overnight.
-
The following day, replace the medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Treat the serum-starved cells with the this compound dilutions for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.
-
Plot the fold change in the pERK/total ERK ratio relative to the vehicle control against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from the curve.
-
References
Application Notes and Protocols for GR79236
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a highly potent and selective adenosine A1 receptor agonist, demonstrating anti-nociceptive, anti-inflammatory, and metabolic effects in various research models.[1][2] As a key modulator of the adenosine signaling pathway, its efficacy is being explored in conditions such as neuropathic pain and metabolic disorders.[3][4] This document provides detailed protocols for the preparation and storage of this compound solutions to ensure experimental reproducibility and efficacy. It also outlines the compound's mechanism of action and stability profile.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating the adenosine A1 receptor (A1R), a G protein-coupled receptor.[1][2][5] Activation of A1R by this compound initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of various downstream effectors, resulting in physiological responses such as reduced neuronal excitability, inhibition of lipolysis, and decreased heart rate.[1][4][5]
Caption: this compound signaling pathway.
Solution Preparation
The solubility of this compound can vary depending on the chosen solvent system. It is crucial to select an appropriate solvent based on the intended experimental application (in vitro or in vivo).
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| Water | 98 mg/mL (278.92 mM) | Sonication is recommended.[6] |
| PBS | 11.11 mg/mL (31.62 mM) | Requires ultrasonic and warming to 60°C.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.12 mM) | Clear solution.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.12 mM) | Clear solution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.12 mM) | Clear solution.[1] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Protocol: Preparation of this compound Working Solution for In Vivo Studies
This protocol describes the preparation of a working solution using a common co-solvent formulation.
-
Materials: this compound stock solution (10 mM in DMSO), PEG300, Tween-80, and sterile saline (0.9% NaCl).
-
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Add the solvents sequentially, ensuring each is fully mixed before adding the next.[1][6]
-
Add the required volume of this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare fresh working solutions for each experiment.[1]
-
Caption: this compound solution preparation workflow.
Stability and Storage
Proper storage of this compound solutions is critical to maintain their stability and biological activity.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | [6] |
| Stock Solution (in solvent) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in solvent) | -20°C | 1 year | [1] |
While specific long-term stability data for this compound in aqueous solutions is limited, studies on adenosine, a related compound, have shown that it can be stable in solution for up to 14 days at both refrigerated (4°C) and room temperature (23°C) conditions, retaining over 90% of the initial concentration.[7][8] However, it is always recommended to use freshly prepared aqueous solutions of this compound.[1]
Experimental Protocol: Assessment of Solution Stability (General Guideline)
-
Materials: Prepared this compound solution, HPLC-UV system, appropriate column and mobile phase, pH meter.
-
Procedure:
-
Prepare the this compound solution at the desired concentration and in the chosen solvent system.
-
Divide the solution into multiple aliquots for testing at different time points and storage conditions (e.g., room temperature, 4°C, -20°C).
-
At each designated time point:
-
Visually inspect the solution for any signs of precipitation or color change.
-
Measure the pH of the solution.
-
Analyze the concentration of this compound using a validated HPLC-UV method to determine the percentage of the initial concentration remaining.
-
-
Compare the results over time to establish the stability profile under the tested conditions.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation and handling of this compound solutions. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results. For specific applications, it is recommended to consult relevant literature and perform preliminary validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
Application Notes and Protocols for the Experimental Use of GR79236 in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a selective agonist for the adenosine A1 receptor, which has demonstrated significant potential in preclinical studies for the management of key features of type 2 diabetes.[1][2] Its mechanism of action primarily involves the activation of adenosine A1 receptors, leading to the inhibition of lipolysis and subsequent improvements in glucose and lipid metabolism.[1][3] These application notes provide a comprehensive overview of the experimental use of this compound in rodent models of insulin resistance and dyslipidemia, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound exerts its metabolic effects by activating the adenosine A1 receptor, a G-protein coupled receptor. This activation in adipocytes inhibits adenyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. This antilipolytic effect is central to the therapeutic potential of this compound in diabetes, as elevated free fatty acids are known to contribute to insulin resistance.[1][3]
Signaling Pathway of this compound in Adipocytes
Caption: this compound signaling pathway in adipocytes leading to inhibition of lipolysis.
Data Presentation
The following tables summarize the quantitative effects of this compound in normal and fructose-fed rats, a model of insulin resistance and dyslipidemia.[1]
Table 1: Metabolic Effects of this compound in Normal Rats
| Parameter | Control | This compound (1 mg/kg/day) | Percent Change |
| Fasting Glucose | - | - | ↓ 25% |
| Free Fatty Acids | - | - | ↓ 50% |
| Triglycerides | - | - | ↓ 55% |
| Glucose Tolerance (AUC) | 21.2 ± 1.3 mmol h/l | 16.5 ± 1.1 mmol h/l | ↓ 22.2% |
Data from a study in normal rats treated for 8 days.[1]
Table 2: Metabolic and Hemodynamic Effects of this compound in Fructose-Fed Rats
| Parameter | Fructose-Fed Control | Fructose-Fed + this compound |
| Fasting Free Fatty Acids | Markedly elevated | Ameliorated |
| Fasting Triglycerides | 3-fold increase vs. normal | Ameliorated |
| Intravenous Glucose Tolerance | Impaired | Improved |
| Blood Pressure | Significantly increased | Ameliorated |
| Triglyceride Secretion Rate | 30.2 ± 1.1 (units not specified) | 17.3 ± 1.7 (units not specified) |
Data from a study in fructose-fed rats, a model of insulin resistance, treated for 8 days.[1]
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating this compound in rodent models of metabolic disease.[1]
Protocol 1: Induction of Insulin Resistance and Dyslipidemia using a Fructose-Fed Rat Model
Objective: To induce a state of insulin resistance, dyslipidemia, and hypertension in rats.
Materials:
-
Male Sprague-Dawley rats
-
Standard rat chow
-
Fructose-enriched diet (e.g., 60% fructose)
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
House male Sprague-Dawley rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to water.
-
For the control group, provide standard rat chow.
-
For the experimental group, provide a fructose-enriched diet for a period of at least 4 weeks to induce insulin resistance.
-
Monitor food and water intake, and body weight regularly.
-
At the end of the dietary intervention, animals are ready for the assessment of metabolic parameters and subsequent treatment with this compound.
Protocol 2: In Vivo Administration of this compound
Objective: To administer this compound to rodents to assess its metabolic and hemodynamic effects.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
For chronic studies, administer this compound at a dose of 1 mg/kg/day for 8 days.[1]
-
The route of administration can be intraperitoneal (i.p.) or oral gavage. Ensure consistent administration at the same time each day.
-
A control group should receive an equivalent volume of the vehicle.
-
Monitor animals for any adverse effects throughout the treatment period.
Protocol 3: Assessment of Glucose Tolerance
Objective: To evaluate the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for blood collection (e.g., tail vein lancets, capillary tubes)
Procedure:
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer a glucose solution via oral gavage (Oral Glucose Tolerance Test - OGTT) or intraperitoneal injection (Intraperitoneal Glucose Tolerance Test - IPGTT).
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Measure blood glucose concentrations at each time point.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a diet-induced model of insulin resistance.
Concluding Remarks
This compound has demonstrated promising metabolic benefits in preclinical models of insulin resistance and dyslipidemia, primarily through its potent antilipolytic effects mediated by the adenosine A1 receptor. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. However, it is important to consider the potential for cardiovascular side effects, such as hypotension and bradycardia, which have been associated with adenosine A1 receptor agonists.[3][4] Future research should focus on optimizing the therapeutic window and exploring the long-term efficacy and safety of this compound and similar compounds in the context of type 2 diabetes.
References
- 1. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of GR79236 in Conscious Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of GR79236, a potent and selective adenosine A1 receptor agonist, to conscious rats for research purposes.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in various physiological processes. It has been shown to have anti-nociceptive, anti-inflammatory, and metabolic effects.[1][2] Proper administration techniques are crucial for obtaining reliable and reproducible data in preclinical studies involving conscious rats. This document outlines established routes of administration, effective dose ranges, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to conscious rats.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Conscious Rats
| Dose (mg/kg) | Route | Vehicle | Observed Effects | Reference |
| 0.03 | i.p. | Saline | Significantly reduced the rate of spontaneous apneas during all sleep stages. | [3][4] |
| 0.3 | i.p. | Saline | Significantly reduced the rate of spontaneous apneas during all sleep stages. | [3][4] |
| 3 | i.p. | Saline | Reduced apnea index by over 70% in NREM and REM sleep; reduced heart rate and core temperature. No significant effect on sleep stage volumes or blood pressure. | [3][4] |
Table 2: Oral (p.o.) Administration of this compound in Conscious Rats
| Dose (mg/kg) | Route | Vehicle | Observed Effects | Reference |
| 0.03 - 3 | p.o. | Not specified | Dose-related reductions in plasma non-esterified fatty acid concentrations. A 1 mg/kg dose resulted in a 63.2% reduction. | |
| 1 | p.o. | Not specified | Small but significant decrease in heart rate (12.0%) and a non-significant decrease in mean blood pressure (6.3%). | |
| 0.1 - 10 | p.o. | Not specified | Minimal changes in plasma non-esterified fatty acids and blood glucose and lactate in fed rats. In fasted rats, produced time- and dose-dependent decreases in plasma non-esterified fatty acid concentration, hypotriglyceridemia, and anti-ketotic effects. | [1] |
| 1 (daily for 8 days) | p.o. | Not specified | In normal rats, significantly reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). Ameliorated the effects of fructose feeding on fatty acid and triglyceride levels, and blood pressure. | [5] |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure for Intraperitoneal Injection:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add a calculated volume of sterile saline to the vial to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter before administration. The solution should be clear and colorless.
Procedure for Oral Administration:
While the specific vehicle for oral administration was not detailed in the reviewed literature, sterile water or saline are common choices for oral gavage. The solubility of this compound in the chosen vehicle should be confirmed.
-
Follow steps 1-4 as described for intraperitoneal injection, substituting sterile saline with the chosen vehicle for oral administration.
-
Ensure the final concentration is appropriate for the desired dosing volume for oral gavage (typically 1-5 mL/kg for rats).
Administration to Conscious Rats
Animal Handling:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Handle the rats gently to minimize stress, which can influence experimental outcomes.
-
Allow rats to acclimatize to the experimental environment before administration.
Intraperitoneal (i.p.) Injection Protocol:
-
Restrain the rat firmly but gently, exposing the abdomen. The rat can be held with its head tilted downwards to move the abdominal organs away from the injection site.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound solution smoothly. The typical injection volume is 1 mL/kg.[3][4]
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage (p.o.) Protocol:
-
Gently restrain the rat.
-
Use a flexible or rigid, ball-tipped gavage needle of an appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage tube to be inserted.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Administer the prepared this compound solution.
-
Carefully remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound is a selective agonist for the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of this compound via the adenosine A1 receptor.
Experimental Workflow for Administration and Monitoring
The following diagram illustrates a typical experimental workflow for administering this compound to conscious rats and monitoring its effects.
Caption: Experimental workflow for this compound administration and analysis.
References
- 1. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Adenosine Al Receptor Mediated Neuroprotection of Shenmai Injection on Rat Cerebral Ischemia/Reperfusion Injury: an Experimental Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on plasma fatty acid concentrations, heart rate and blood pressure in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptors mediate the intracisternal injection of orexin-induced antinociceptive action against colonic distension in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR79236 in Antilipolytic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GR79236, a selective adenosine A1 receptor agonist, in antilipolytic assays. The information is intended for researchers and professionals involved in the study of metabolic diseases and drug development.
Introduction
This compound is an adenosine analog that acts as a potent agonist for the adenosine A1 receptor.[1] This receptor is highly expressed in adipocytes and plays a crucial role in the regulation of lipolysis, the metabolic process of breaking down triglycerides into free fatty acids and glycerol.[2][3] Activation of the A1 receptor by agonists like this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP attenuates the signaling cascade that activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.[4] Consequently, this compound effectively suppresses the release of free fatty acids from adipocytes, making it a valuable tool for studying antilipolytic pathways and for the development of therapeutic agents for conditions associated with elevated lipolysis, such as insulin resistance and type 2 diabetes.[5]
Data Presentation
The following table summarizes the quantitative data for this compound and a related compound in antilipolytic assays.
| Compound | Assay Type | Cell Type | Lipolytic Stimulant | IC50 | Relative Potency | Reference |
| This compound | Inhibition of Lipolysis | Human Adipocytes | Noradrenaline | 11.3 ± 7.8 x 10⁻⁹ M | - | |
| This compound | Inhibition of in vitro Lipolysis | Not Specified | Not Specified | Not Specified | ~3-fold less potent than CPA | [1] |
| CPA (N⁶-cyclopentyl-adenosine) | Inhibition of in vitro Lipolysis | Not Specified | Not Specified | Not Specified | ~3-fold more potent than this compound | [1] |
Signaling Pathway of this compound in Adipocytes
The diagram below illustrates the mechanism by which this compound inhibits lipolysis in adipocytes.
Experimental Protocols
Protocol 1: In Vitro Antilipolytic Assay in Isolated Human Adipocytes
This protocol details the methodology for assessing the antilipolytic activity of this compound by measuring glycerol release from isolated human adipocytes.
1. Materials and Reagents:
-
Human adipose tissue
-
Collagenase (Type I)
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 4% bovine serum albumin (BSA) and 5.5 mM glucose
-
This compound
-
Noradrenaline (or Isoproterenol)
-
Glycerol assay kit
-
96-well microplates
-
Shaking water bath
-
Microplate reader
2. Adipocyte Isolation:
-
Obtain fresh human adipose tissue and wash with sterile phosphate-buffered saline (PBS).
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue with collagenase solution (e.g., 1 mg/mL in KRB buffer) in a shaking water bath at 37°C for 60-90 minutes.
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes by repeated suspension in warm KRB buffer and centrifugation at a low speed (e.g., 200 x g) for 1-2 minutes, allowing the adipocytes to float.
-
Carefully remove the infranatant and repeat the washing step 3-4 times.
-
Resuspend the final adipocyte preparation in KRB buffer to a known concentration (e.g., 2-5% v/v).
3. Antilipolytic Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in KRB buffer.
-
Prepare a stock solution of a lipolytic agent, such as noradrenaline, in KRB buffer.
-
In a 96-well plate, add the appropriate volume of the adipocyte suspension to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate lipolysis by adding a fixed concentration of noradrenaline (e.g., 1 µM) to all wells except the basal control wells (which receive only buffer).
-
Incubate the plate in a shaking water bath at 37°C for 90-120 minutes.
-
Terminate the reaction by placing the plate on ice.
-
Carefully collect the infranatant from each well without disturbing the adipocyte layer.
-
Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of noradrenaline-stimulated glycerol release for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the antilipolytic assay.
References
- 1. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A1 receptors regulate lipolysis and lipogenesis in mouse adipose tissue-interactions with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of non-esterified fatty acids and triacylglycerol in experimental animals by the adenosine analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Bradycardia in Animal Models with GR79236
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR79236 is a potent and highly selective adenosine A1 receptor agonist.[1] Its activation of the A1 adenosine receptor, particularly in the sinoatrial (SA) node of the heart, leads to a decrease in heart rate, a phenomenon known as bradycardia. This makes this compound a valuable pharmacological tool for studying the physiological and pathological mechanisms of bradycardia in preclinical animal models. These application notes provide detailed protocols and data for the use of this compound to induce bradycardia in research settings.
Mechanism of Action
This compound exerts its bradycardic effect by mimicking the action of endogenous adenosine on the A1 receptors in the heart.[2] The activation of these G-protein coupled receptors in the pacemaker cells of the sinoatrial node initiates a signaling cascade that ultimately slows the heart's intrinsic pacemaker activity.[3][4]
Signaling Pathway of this compound-Induced Bradycardia
The binding of this compound to the adenosine A1 receptor on the surface of a sinoatrial node pacemaker cell triggers the following intracellular events:
Caption: Signaling pathway of this compound-induced bradycardia in sinoatrial node cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on heart rate in animal models.
Table 1: Dose-Dependent Effect of Intraperitoneal this compound on Heart Rate in Rats
| Animal Model | Drug | Route of Administration | Dose (mg/kg) | Change in Heart Rate | Reference |
| Sprague-Dawley Rat | This compound | Intraperitoneal | 0.03 | No significant change | [5] |
| Sprague-Dawley Rat | This compound | Intraperitoneal | 0.3 | No significant change | [5] |
| Sprague-Dawley Rat | This compound | Intraperitoneal | 3 | Significant reduction | [5] |
Table 2: Cardiovascular Effects of Orally Administered this compound in Rats
| Animal Model | Drug | Route of Administration | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Conscious Rat | This compound | Oral | Bradycardia | Hypotension | [2] |
Experimental Protocols
This section provides a detailed methodology for inducing bradycardia in a rat model using this compound, with cardiovascular parameters monitored via telemetry.
Protocol 1: Induction of Bradycardia in Rats and Monitoring by Telemetry
Objective: To induce a transient state of bradycardia in conscious, freely moving rats using this compound and to monitor the cardiovascular response using implantable telemetry.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Implantable telemetry devices for monitoring ECG and/or blood pressure
-
Surgical tools for sterile implantation of telemetry devices
-
Data acquisition system compatible with the telemetry devices
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Workflow for in vivo induction of bradycardia using this compound in rats.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to any procedures.
-
Telemetry Device Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform sterile surgery to implant the telemetry transmitter. For cardiovascular monitoring, the transmitter body is typically placed in the abdominal cavity, with the sensing catheter inserted into the descending aorta for blood pressure measurement and ECG leads placed subcutaneously.
-
Provide post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.
-
-
Post-Surgical Recovery: Allow the animals to recover from surgery for at least one to two weeks. This ensures that the animals have returned to their normal physiological state.
-
Baseline Data Recording: Record baseline cardiovascular data (heart rate, blood pressure, ECG) for 24-48 hours prior to drug administration to establish a stable baseline for each animal.
-
This compound Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. On the day of the experiment, dilute the stock solution to the final desired concentrations (e.g., 0.03, 0.3, and 3 mg/kg) in sterile saline. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
This compound Administration:
-
Gently restrain the rat.
-
Administer the prepared this compound solution or vehicle (saline) via intraperitoneal (IP) injection.
-
-
Continuous Monitoring: Immediately following administration, return the animal to its home cage and commence continuous recording of cardiovascular parameters using the telemetry system. Monitor the animals for the onset, magnitude, and duration of the bradycardic response.
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound on heart rate and other cardiovascular parameters. Compare the post-administration data to the baseline recordings for each animal.
Conclusion
This compound is a reliable and effective tool for inducing bradycardia in animal models. The provided protocols and data offer a framework for researchers to investigate the mechanisms of bradycardia and to evaluate potential therapeutic interventions. It is essential to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GR79236 Cardiovascular Side Effects Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular side effects of GR79236, a selective A1 adenosine receptor agonist. The primary cardiovascular side effects associated with this compound are bradycardia (slowing of the heart rate) and hypotension (low blood pressure). The clinical development of this compound for type II diabetes was ultimately halted due to these on-target cardiovascular effects[1]. This guide is intended to help researchers anticipate, manage, and mitigate these effects during preclinical and early-stage clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound?
A1: The primary documented cardiovascular side effects of this compound are bradycardia and hypotension[2]. These are expected on-target effects resulting from the activation of adenosine A1 receptors in the heart and vasculature. In preclinical studies involving conscious rats, this compound was shown to reduce heart rate and mean arterial pressure[2].
Q2: What is the mechanism of action behind this compound-induced bradycardia and hypotension?
A2: this compound is a selective agonist for the adenosine A1 receptor. In the heart, activation of A1 receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This has two main consequences: a reduction in the funny current (If) in the sinoatrial (SA) node, which slows the heart rate (bradycardia), and the activation of inwardly rectifying potassium channels (IKACh-ado), which hyperpolarizes the cell membrane and shortens the action potential duration in the atrioventricular (AV) node, slowing conduction[3][4]. In the vasculature, while A2A and A2B receptors are the primary mediators of adenosine-induced vasodilation, A1 receptor activation can contribute to a decrease in blood pressure[2][3].
Q3: Is there any human data on the cardiovascular side effects of this compound?
Q4: How do the cardiovascular side effects of this compound compare to other adenosine A1 agonists?
A4: A preclinical study in conscious rats instrumented with telemetry transmitters compared the cardiovascular effects of orally administered this compound with another A1-selective adenosine agonist, N6-cyclopentyl-adenosine (CPA). The study found that CPA was one log unit more potent than this compound as a hypotensive and bradycardiac agent[2].
Q5: What are the key experimental considerations for monitoring cardiovascular side effects of this compound in preclinical studies?
A5: Continuous monitoring of cardiovascular parameters is crucial. The use of radiotelemetry in conscious, freely moving animals is considered the gold standard as it minimizes stress-related artifacts[2]. Key parameters to monitor include heart rate, systolic and diastolic blood pressure, and mean arterial pressure. Electrocardiogram (ECG) monitoring can also provide valuable information on potential conduction abnormalities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Mitigation/Troubleshooting Steps |
| Significant Bradycardia | On-target A1 adenosine receptor agonism in the sinoatrial (SA) and atrioventricular (AV) nodes. | 1. Dose Reduction: Lower the dose of this compound to the minimum effective dose for the desired therapeutic effect. 2. Consider a Partial Agonist: If feasible for the experimental goals, explore the use of a partial A1 adenosine receptor agonist, which may have a wider therapeutic window with fewer cardiovascular effects[1]. 3. Antagonist Co-administration (for mechanistic studies): In preclinical models, co-administration with a selective A1 adenosine receptor antagonist can confirm the on-target nature of the effect. |
| Significant Hypotension | On-target A1 adenosine receptor agonism leading to vasodilation and reduced cardiac output. | 1. Dose Titration: Start with a low dose of this compound and titrate upwards slowly while closely monitoring blood pressure. 2. Fluid Support: In preclinical studies, ensure adequate hydration of the animals. In a clinical setting, intravenous fluids may be considered. 3. Subject/Animal Selection: Use healthy subjects/animals with normal baseline blood pressure. Avoid subjects with pre-existing hypotension or cardiovascular instability. |
| Atrioventricular (AV) Block | Slowing of conduction through the AV node due to A1 receptor activation. | 1. ECG Monitoring: Continuously monitor the ECG for any signs of AV block (e.g., prolonged PR interval). 2. Dose Adjustment: Immediately reduce the dose or discontinue administration if a high-degree AV block is observed. 3. Exclusion Criteria: For clinical studies, exclude subjects with pre-existing conduction abnormalities. |
| Tachyphylaxis (Loss of Efficacy) | Desensitization of the A1 adenosine receptor upon prolonged or repeated exposure to a full agonist. | 1. Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous infusion to allow for receptor re-sensitization. 2. Investigate Partial Agonists: Partial agonists are often associated with less receptor desensitization compared to full agonists[1]. |
Data Presentation
Table 1: Comparative Potency of this compound and CPA on Cardiovascular Parameters in Conscious Rats
| Parameter | This compound | CPA (N6-cyclopentyl-adenosine) | Reference |
| Hypotensive and Bradycardiac Potency | Less Potent | One log unit more potent | [2] |
Note: This data is from a preclinical study in rats and may not be directly translatable to humans.
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Effects in Conscious Rats using Telemetry
-
Objective: To continuously monitor heart rate and blood pressure in conscious, unrestrained rats following administration of this compound.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Telemetry Implantation: Surgically implant a radiotelemetry transmitter (e.g., DSI TA11PA-C40) with the catheter inserted into the abdominal aorta for blood pressure measurement. Allow for a recovery period of at least one week.
-
Housing: House rats individually in cages placed on top of receiver platforms that collect the telemetry signals.
-
Baseline Recording: Record baseline cardiovascular data (heart rate, systolic, diastolic, and mean arterial pressure) for at least 24 hours prior to drug administration to establish a diurnal rhythm.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at the desired doses. A vehicle control group should be included.
-
Data Acquisition and Analysis: Continuously record cardiovascular parameters for a predefined period post-dosing. Analyze the data by calculating the change from baseline for each parameter at different time points and compare between treatment groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Preclinical cardiovascular safety assessment workflow.
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and the Cardiovascular System: The Good and the Bad | MDPI [mdpi.com]
- 5. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming GR79236 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with GR79236.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, DMSO is highly recommended.[1][2] this compound exhibits good solubility in DMSO, typically around 30 mg/mL to ≥ 100 mg/mL.[1][2][3] It is also soluble in ethanol at approximately 15 mg/mL.[1][3]
Q2: Can I dissolve this compound in aqueous solutions?
A2: Yes, this compound is soluble in water. However, there are inconsistencies in the reported solubility, with values ranging from approximately 30 mg/mL to as high as 100 mg/mL.[1][2][3][4] It is critical to note that aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment.[1] We do not recommend storing aqueous solutions for more than one day.[1]
Q3: My this compound is not dissolving completely. What can I do?
A3: If you encounter solubility issues, gentle warming (to 37°C) and sonication are recommended techniques to aid dissolution.[2][4] For aqueous solutions, adjusting the pH may also improve solubility, as this compound is an adenosine analog and its solubility may be pH-dependent. Start with a neutral pH and adjust slightly towards acidic or basic to see if it improves solubility.
Q4: How should I store this compound?
A4: this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] As mentioned, aqueous solutions should be prepared fresh and not stored.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective agonist for the adenosine A1 receptor (A1AR).[1][5] Activation of the A1AR, a G protein-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The compound's solubility limit in the aqueous buffer has been exceeded. The final DMSO concentration might be too low to maintain solubility. | 1. Increase final DMSO concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO. 2. Use a different buffer system: The pH and composition of the buffer can influence solubility. Experiment with different physiological buffers (e.g., PBS, HBSS, TRIS) to find one that is more compatible. 3. Prepare a fresh, lower concentration stock: Instead of a high concentration DMSO stock, prepare a lower concentration stock that requires less dilution into the aqueous buffer. |
| Compound comes out of solution during storage at -20°C. | The solvent may not be suitable for long-term storage at low temperatures, or the concentration is too high. | 1. Use DMSO for long-term storage: DMSO is generally a better solvent for storing compounds at low temperatures compared to ethanol or aqueous solutions. 2. Store at a lower concentration: If precipitation still occurs in DMSO, try preparing and storing a more dilute stock solution. 3. Aliquot solutions: To avoid repeated freeze-thaw cycles which can affect stability and solubility, aliquot your stock solutions into smaller, single-use volumes. |
| Inconsistent results between experiments. | This could be due to variations in the preparation of the compound solution, such as incomplete dissolution or degradation of the compound. | 1. Standardize your dissolution protocol: Always use the same solvent, concentration, and dissolution technique (e.g., vortexing time, sonication duration) for each experiment. 2. Prepare fresh solutions: As this compound is unstable in aqueous solutions, always prepare it fresh before each experiment.[1] 3. Verify the purity of your compound: If problems persist, consider verifying the purity of your this compound stock. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical[1][3] |
| DMSO | ≥ 100 mg/mL (hygroscopic DMSO can impact solubility) | MedchemExpress[2] |
| Ethanol | ~15 mg/mL | Cayman Chemical[1][3] |
| Water | ~30 mg/mL | Cayman Chemical[1][3] |
| H₂O | 98 mg/mL (sonication recommended) | TargetMol[4] |
| H₂O | 100 mg/mL (ultrasonic needed) | MedchemExpress[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound solid (Molecular Weight: 351.36 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.51 mg of this compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, a co-solvent system is often required to maintain solubility upon injection. The following is a general protocol that may need to be optimized for your specific application.
-
Initial Dissolution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Add Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add 45% saline or PBS to reach the final desired concentration.
-
Final Concentration Example: A final formulation with a this compound concentration of ≥ 2.5 mg/mL can be achieved with this method.[2]
-
Note: The final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice.[4]
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway of this compound.
Caption: Workflow for Preparing this compound Solutions.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
GR79236 Dose-Response Curve Optimization: Technical Support Center
Welcome to the technical support center for GR79236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the adenosine A1 receptor (A1AR), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the A1AR. This activation typically leads to the coupling of Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.[3][4][5] This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] this compound has demonstrated antilipolytic, analgesic, and anti-inflammatory effects in various studies.[1][2][6]
Q2: What is a dose-response curve and why is it crucial for studying this compound?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (like this compound) and the magnitude of its biological effect.[7] The concentration is typically plotted on the x-axis (often on a logarithmic scale) and the response on the y-axis.[7] This analysis is crucial for determining key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximum effect), which is a measure of the drug's potency, and the Emax (the maximum response achievable).[7][8] For this compound, generating accurate dose-response curves is essential for quantifying its potency and efficacy in various cellular assays.
Q3: What are the typical binding affinity (Ki) and functional potency (EC50) values reported for this compound?
A3: The reported Ki and EC50 values for this compound can vary depending on the experimental conditions, such as the cell line, receptor expression levels, and the specific assay used.[9][10] Below is a summary of reported values from different studies.
Data Presentation: this compound In Vitro Potency
| Parameter | Species | Assay System | Value | Reference |
| Ki | Rat | [3H]DPCPX displacement | 3.1 nM | [2][10] |
| Ki | Human | CHO cells, [3H]DPCPX displacement | 3.89 nM | [10] |
| Ki | Human | CHO cells | 15.85 nM | [10] |
| EC50 | Human | HEK293T/17 cells, cAMP inhibition | 5.9 nM | [10] |
| IC50 | DDT-MF2 cells | Isoprenaline-stimulated cAMP accumulation | 2.6 nM | [2] |
Troubleshooting Guides
This section addresses specific issues that may arise during this compound dose-response experiments.
Issue 1: The dose-response curve is flat or shows no response.
-
Question: I am not observing any response to this compound in my functional assay, even at high concentrations. What could be the cause?
-
Answer:
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of functional adenosine A1 receptors. Lack of endogenous receptors or poor expression of a transfected receptor will prevent a measurable response.[11]
-
Compound Integrity: Ensure the this compound compound has not degraded. Prepare fresh stock solutions and dilutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
-
Assay Sensitivity: The functional readout may not be sensitive enough to detect the signal. For A1AR (a Gαi-coupled receptor), common assays measure the inhibition of forskolin-stimulated cAMP production.[4][9] Ensure your forskolin concentration is optimized to produce a robust signal window.
-
Incorrect G-protein Coupling: The cell line may lack the appropriate Gαi proteins required for A1AR signaling.[11]
-
Issue 2: The dose-response curve has a shallow slope or does not reach a plateau (Emax).
-
Question: My dose-response curve for this compound is not sigmoidal. The slope is very shallow, and it doesn't seem to reach a maximum effect. What should I check?
-
Answer:
-
Compound Solubility: At high concentrations, this compound may be precipitating out of the assay medium. Check the solubility of your compound in the final assay buffer.
-
Cytotoxicity: High concentrations of the compound might be causing cell death, which can confound the assay results.[9] It is recommended to perform a cell viability assay (e.g., MTT or LDH) in parallel with your dose-response experiment to rule out cytotoxicity.[9]
-
Receptor Desensitization: Prolonged exposure to a potent agonist like this compound can cause receptor desensitization or internalization, leading to a diminished response over time.[9][12] Consider running time-course experiments to find an optimal incubation time where the response is stable.[9]
-
Partial Agonism: In some systems or for certain signaling pathways (e.g., β-arrestin recruitment), a compound may act as a partial agonist, meaning it cannot elicit the full response of an endogenous ligand, which can result in a lower Emax.[4]
-
Issue 3: High variability between replicate wells.
-
Question: I am seeing significant variation in the data points for the same concentration of this compound. How can I improve the consistency of my results?
-
Answer:
-
Cell Plating: Ensure a uniform cell density across all wells. Mix the cell suspension thoroughly before and during plating to prevent settling. Inconsistent cell numbers will lead to variable receptor numbers per well.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions and small volume additions. Inaccurate dispensing of the compound or other reagents is a common source of variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile buffer or media.
-
Assay Equilibrium: Ensure the incubation time is sufficient for the binding and the cellular response to reach a steady state.[9] A time-course experiment can help determine the optimal endpoint.[9]
-
Issue 4: The observed potency (EC50) is significantly different from published values.
-
Question: The EC50 value I calculated for this compound is much higher (less potent) than what is reported in the literature. What could explain this discrepancy?
-
Answer:
-
Assay Conditions: As shown in the data table, potency values are highly dependent on the specific assay conditions.[9] Factors like the cell line (and its receptor expression level), the type of functional assay (e.g., cAMP vs. β-arrestin recruitment), incubation time, and temperature can all influence the apparent potency.[4][9]
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider running the assay in serum-free media if possible, or ensure the serum concentration is consistent across all experiments.
-
Data Analysis: The method used to fit the curve can impact the calculated EC50. Use a non-linear regression model with a variable slope (four-parameter logistic fit) for the most accurate determination.[8] Ensure that the baseline and maximum response levels are well-defined.
-
Experimental Protocols
Protocol 1: this compound Dose-Response using a cAMP Inhibition Assay
This protocol describes a common method to determine the EC50 of this compound by measuring its ability to inhibit adenylyl cyclase activity in cells expressing the adenosine A1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.[9][10]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
White, opaque 96- or 384-well microplates.
Methodology:
-
Cell Seeding: Seed the A1AR-expressing cells into the microplate at a pre-determined optimal density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point curve with 1:3 or 1:5 dilutions is sufficient. Include a vehicle control (DMSO) and a no-compound control.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound dilutions to the cells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This step allows the agonist to bind to the A1AR.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and cAMP production. The forskolin concentration should be optimized to produce approximately 80% of its maximal effect.
-
Incubate for another pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Signal Detection:
-
Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the forskolin-only wells as 100% response and the signal from the vehicle-only (no forskolin) wells as 0% response.
-
Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation (non-linear regression) to determine the EC50 value.[8]
-
Visualizations
Caption: Signaling pathway of the A1AR agonist this compound.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for common dose-response curve issues.
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. innoprot.com [innoprot.com]
- 6. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mycalpharm.com [mycalpharm.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing GR79236-Induced Hypotension in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adenosine A1 receptor agonist, GR79236. The focus is on minimizing and managing the potential hypotensive effects of this compound in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypotension?
A1: this compound is a potent and selective agonist for the adenosine A1 receptor.[1] Adenosine A1 receptors are G-protein coupled receptors that, when activated, can lead to a variety of physiological effects, including a decrease in heart rate (bradycardia) and a lowering of blood pressure (hypotension).[2] The hypotensive effect is primarily due to the vasodilation (widening of blood vessels) and potential neuroinhibitory effects mediated by A1 receptor activation.[2]
Q2: At what doses of this compound should I be concerned about hypotension?
A2: The hypotensive effect of this compound is dose-dependent. One study in Sprague-Dawley rats showed that intraperitoneal (i.p.) administration of this compound at doses of 0.03 mg/kg, 0.3 mg/kg, and 3 mg/kg did not produce any significant changes in blood pressure.[3][4] However, it is crucial to note that at the highest dose of 3 mg/kg, a reduction in heart rate and core body temperature was observed.[3][4] Higher doses may induce hypotension, and the susceptibility can vary depending on the animal model, anesthetic regimen, and route of administration.
Q3: Can I achieve the desired therapeutic effect of this compound without causing hypotension?
A3: Yes, it is possible. The aforementioned study on sleep apnea in rats demonstrated that this compound significantly suppressed apnea at all tested doses (0.03, 0.3, and 3 mg/kg i.p.) without affecting blood pressure.[3][4] This suggests that there is a therapeutic window where the desired central nervous system effects can be achieved without significant cardiovascular side effects. Careful dose-response studies are essential to identify this window in your specific experimental model.
Q4: Are there any known agents that can counteract this compound-induced hypotension?
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected and significant drop in blood pressure after this compound administration. | - Dose is too high: The administered dose may be outside the therapeutic window for your model. - Animal model sensitivity: The specific strain or species of your animal model may be more sensitive to the hypotensive effects of A1 agonism. - Interaction with anesthetics: Some anesthetics can potentiate hypotensive effects. | - Reduce the dose: Conduct a dose-response study to find the optimal dose that achieves the desired effect without significant hypotension. - Review the literature: Check for studies using this compound in your specific animal model to determine appropriate dosing. - Consider a different anesthetic: If possible, use an anesthetic with minimal cardiovascular depressant effects. - Prophylactic co-administration of an A1 antagonist: See the experimental protocol below for a suggested approach. |
| Bradycardia (slow heart rate) is observed, even at doses that do not cause hypotension. | - A1 receptor activation in the heart: Adenosine A1 receptors are present in the heart and their activation directly slows down the heart rate.[2] | - Monitor heart rate closely: Continuous monitoring is crucial to assess the severity of bradycardia. - Consider the experimental endpoint: If the primary endpoint is not cardiovascular, mild to moderate bradycardia may be acceptable. - Co-administration with an A1 antagonist: This can also mitigate the bradycardic effects. |
| Difficulty in achieving a stable baseline blood pressure before this compound administration. | - Animal stress: Improper handling or acclimatization can lead to fluctuating baseline cardiovascular parameters. - Anesthetic depth: An inconsistent level of anesthesia can cause variations in blood pressure. | - Proper acclimatization: Allow sufficient time for animals to acclimate to the experimental setup to minimize stress. - Maintain consistent anesthesia: Ensure a stable plane of anesthesia throughout the baseline recording period. |
Data Presentation
Table 1: Dose-Response of Intraperitoneal this compound on Blood Pressure in Sprague-Dawley Rats
| Dose of this compound (mg/kg, i.p.) | Change in Mean Arterial Pressure (mmHg) | Observations | Reference |
| 0.03 | No significant change | No effect on blood pressure observed. | [3][4] |
| 0.3 | No significant change | No effect on blood pressure observed. | [3][4] |
| 3 | No significant change | No effect on blood pressure observed, but a decrease in heart rate and core body temperature was noted. | [3][4] |
Note: This data is from a specific study and may not be directly transferable to all experimental conditions.
Experimental Protocols
Key Experiment: Monitoring Blood Pressure in Conscious Rats via Radiotelemetry
This protocol is based on methodologies used in studies evaluating the cardiovascular effects of adenosine agonists.[3][4]
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats before and after the administration of this compound.
Materials:
-
Sprague-Dawley rats
-
Implantable radiotelemetry transmitters for blood pressure monitoring
-
Surgical tools for implantation
-
This compound
-
Vehicle (e.g., saline)
-
Data acquisition system compatible with the telemetry transmitters
Procedure:
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta and secure the transmitter body in the abdominal cavity.
-
Allow for a recovery period of at least one week post-surgery to ensure the animal has returned to its normal physiological state.
-
-
Acclimatization:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Allow the animals to acclimate to the experimental room and recording setup for at least 24 hours before the experiment.
-
-
Baseline Recording:
-
Record baseline blood pressure, heart rate, and activity for a stable period (e.g., 1-2 hours) before drug administration.
-
-
Drug Administration:
-
Prepare the desired dose of this compound in the appropriate vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Administer vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Continuously record blood pressure, heart rate, and activity for a predetermined period (e.g., 6-24 hours) after drug administration.
-
-
Data Analysis:
-
Analyze the collected data to determine the effect of this compound on cardiovascular parameters compared to baseline and the vehicle-treated group.
-
Proposed Experiment: Co-administration of this compound with an Adenosine A1 Receptor Antagonist (DPCPX) to Mitigate Hypotension
Objective: To investigate whether the co-administration of a selective adenosine A1 receptor antagonist, DPCPX, can prevent or reduce this compound-induced hypotension.
Materials:
-
In addition to the materials listed above:
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
Appropriate vehicle for DPCPX (e.g., DMSO and saline)
Procedure:
-
Follow steps 1-3 of the telemetry monitoring protocol to obtain stable baseline recordings.
-
Experimental Groups:
-
Group 1: Vehicle for this compound + Vehicle for DPCPX (Control)
-
Group 2: this compound (a dose expected to cause hypotension, e.g., >3 mg/kg i.p.) + Vehicle for DPCPX
-
Group 3: this compound + DPCPX
-
Group 4: Vehicle for this compound + DPCPX
-
-
Drug Administration:
-
Administer DPCPX (or its vehicle) at an appropriate time point before this compound administration to ensure the antagonist has reached its target and is active. The optimal pre-treatment time should be determined from literature or pilot studies.
-
Administer this compound (or its vehicle).
-
-
Post-Administration Monitoring and Data Analysis:
-
Follow steps 5 and 6 of the telemetry monitoring protocol.
-
Compare the cardiovascular responses in the this compound + DPCPX group to the this compound alone group to determine if the antagonist mitigated the hypotensive effects.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Workflow for mitigating this compound-induced hypotension.
Caption: Troubleshooting logic for this compound-induced hypotension.
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of GR79236
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adenosine A1 receptor agonist, GR79236. The information addresses common challenges encountered during its oral administration in preclinical experiments.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Hypotension and Bradycardia)
Question: We observed a significant drop in blood pressure and heart rate in our rat model after oral administration of this compound. How can we mitigate these effects while still achieving the desired therapeutic outcome?
Answer: Cardiovascular effects are a known challenge with A1 adenosine receptor agonists like this compound. Here are some troubleshooting steps:
-
Dose-Response Optimization: The cardiovascular effects of this compound are dose-dependent. It is crucial to perform a thorough dose-response study to identify the minimum effective dose for your desired therapeutic effect with the least impact on cardiovascular parameters. Start with a low dose (e.g., 0.1 mg/kg in rats) and gradually escalate.
-
Fasting State: The metabolic effects of this compound are more pronounced in fasted animals. Consider the feeding state of your animals, as this may influence the dose required to see a therapeutic effect and, consequently, the severity of cardiovascular side effects.
-
Continuous Monitoring: Employ continuous cardiovascular monitoring techniques, such as telemetry, to get a complete picture of the hemodynamic changes over time. This will help you understand the onset, duration, and peak of the cardiovascular effects in relation to the pharmacokinetic profile of the compound.
-
Alternative Agonists: If cardiovascular side effects remain a significant issue, consider exploring partial A1 adenosine receptor agonists. These have been developed to provide enhanced insulin sensitivity with fewer cardiovascular side effects.
Issue 2: Lack of Efficacy or Development of Tolerance (Tachyphylaxis)
Question: Our initial experiments showed a good therapeutic response to oral this compound, but with repeated dosing, the effect seems to diminish. What could be the cause, and how can we address it?
Answer: The observed decrease in efficacy upon repeated administration is likely due to A1 adenosine receptor desensitization, a common phenomenon with full agonists.
-
Receptor Desensitization Assay: To confirm desensitization, you can perform an in vivo assay. This typically involves a chronic treatment regimen followed by an acute challenge with an A1 agonist and measurement of a downstream signaling event (e.g., inhibition of adenylyl cyclase) or a physiological response. A reduced response after chronic treatment indicates desensitization.
-
Dosing Regimen: Instead of continuous daily dosing, consider an intermittent dosing schedule. This may allow for the resensitization of the A1 receptors. The optimal "off" period would need to be determined empirically.
-
Lower Doses: Chronic administration of lower doses may be less likely to induce significant receptor downregulation compared to higher doses.
-
Partial Agonists: As with cardiovascular side effects, partial A1 agonists are designed to be less prone to causing receptor desensitization and may be a viable alternative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rats?
A1: While specific formulation details for this compound can be proprietary, a common approach for preclinical oral gavage studies with adenosine agonists involves creating a suspension or solution in a vehicle like saline. For compounds with low aqueous solubility, co-solvents such as DMSO (not exceeding 10% of the final volume) and PEG300, or suspending agents like Tween-80, can be used. It is always recommended to perform a small-scale formulation test to ensure stability and homogeneity.
Q2: What are the typical oral doses of this compound used in rats and dogs?
A2: In fasted conscious rats and dogs, oral doses of this compound have been shown to produce time- and dose-dependent decreases in plasma non-esterified fatty acid concentrations. In fed rats, oral administration of this compound in the range of 0.1-10 mg/kg induced minimal changes in plasma non-esterified fatty acids. A study in normal and fructose-fed rats used a dose of 1 mg/kg/day for 8 days.
Q3: Is there any available oral pharmacokinetic data for this compound?
A3: While this compound is described as orally active, specific public data on its oral bioavailability, Cmax, Tmax, and half-life are limited in the reviewed literature. For novel compounds, these parameters are typically determined through dedicated pharmacokinetic studies.
Q4: How can I accurately measure blood pressure and heart rate in conscious rats for an extended period?
A4: The gold standard for continuous and accurate measurement of cardiovascular parameters in conscious, freely moving rodents is implantable radiotelemetry. This technique minimizes stress-related artifacts that can be associated with other methods like tail-cuff plethysmography.
Quantitative Data
Table 1: Metabolic Effects of this compound in Normal Rats
| Parameter | Treatment Group | Value | Percent Change from Control |
| Fasting Glucose | Control | - | - |
| This compound (1 mg/kg/day) | - | ↓ 25% | |
| Free Fatty Acids | Control | - | - |
| This compound (1 mg/kg/day) | - | ↓ 50% | |
| Triglycerides | Control | - | - |
| This compound (1 mg/kg/day) | - | ↓ 55% | |
| (Data sourced from a study in normal rats) |
Table 2: Cardiovascular Effects of Oral this compound in Conscious Rats
| Compound | Potency as a Hypotensive and Bradycardiac Agent |
| This compound | Less potent |
| CPA (N6-cyclopentyladenosine) | One log unit more potent than this compound |
| (Data from a comparative study in conscious rats instrumented with telemetry transmitters) |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise dose of this compound orally to a rat.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline)
-
Syringe (1-3 mL)
-
Gavage needle (16-18 gauge for adult rats, with a ball-tip)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the rats to handling for several days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh the rat accurately on the day of dosing. Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose (mg/kg). The maximum recommended gavage volume for a rat is 10-20 ml/kg.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body. Ensure the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length. Gently insert the ball-tipped needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing or difficulty breathing.
Protocol 2: Measurement of Cardiovascular Parameters using Radiotelemetry in Rats
Objective: To continuously monitor blood pressure and heart rate in conscious rats following oral administration of this compound.
Materials:
-
Implantable radiotelemetry transmitter
-
Surgical tools for implantation
-
Receivers and data acquisition system
-
Analgesics and post-operative care supplies
Procedure:
-
Transmitter Implantation: This is a surgical procedure that should be performed by trained personnel under aseptic conditions. Briefly, the telemetry device is implanted in the abdominal cavity, and the catheter is inserted into the abdominal aorta.
-
Recovery: Allow the animals to recover from surgery for at least one week before starting the experiment.
-
Data Acquisition: House the rats individually in cages placed on top of the telemetry receivers. The system will continuously record blood pressure and heart rate data.
-
Baseline Measurement: Record baseline cardiovascular parameters for a sufficient period (e.g., 24 hours) before administering this compound.
-
Drug Administration: Administer this compound via oral gavage as described in Protocol 1.
-
Post-Dosing Measurement: Continue to record cardiovascular data for a predetermined period to capture the full hemodynamic response to the drug.
Protocol 3: In Vivo Adenosine A1 Receptor Desensitization Assay
Objective: To assess whether chronic oral administration of this compound leads to desensitization of A1 adenosine receptors.
Materials:
-
This compound
-
A1 adenosine receptor agonist for acute challenge (e.g., R-PIA)
-
Equipment for measuring a relevant physiological or biochemical endpoint (e.g., adenylyl cyclase activity assay from brain or heart tissue).
Procedure:
-
Chronic Treatment: Divide animals into two groups: a control group receiving the vehicle and a treatment group receiving this compound orally at a specified dose and frequency for a set period (e.g., 7-14 days).
-
Washout Period: After the chronic treatment period, include a washout period (e.g., 24 hours) to ensure the acute effects of the last dose have subsided.
-
Acute Agonist Challenge: Administer an acute challenge of an A1 agonist (e.g., R-PIA) to both groups.
-
Endpoint Measurement: At a predetermined time after the acute challenge, sacrifice the animals and collect relevant tissues (e.g., brain, heart atria). Prepare tissue membranes and measure the A1 receptor-mediated inhibition of adenylyl cyclase.
-
Data Analysis: Compare the response to the acute agonist challenge between the control and chronic this compound-treated groups. A significantly blunted response in the this compound-treated group is indicative of receptor desensitization.
Visualizations
Caption: Signaling pathway of this compound leading to therapeutic and side effects.
Caption: Experimental workflow for assessing cardiovascular effects.
GR79236 tachyphylaxis and desensitization
Welcome to the Technical Support Center for GR79236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a specific focus on addressing challenges related to tachyphylaxis and desensitization.
Frequently Asked Questions (FAQs)
???+ question "What is this compound?"
???+ question "What are tachyphylaxis and desensitization in the context of this compound?"
???+ question "What is the molecular mechanism of A1AR desensitization?"
???+ question "How quickly does desensitization to A1AR agonists occur?"
Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
Issue 1: Diminished response to this compound in a cell-based assay.
-
Question: I am performing a cAMP inhibition assay in CHO cells expressing A1AR. After an initial strong response to this compound, subsequent applications of the compound show a significantly weaker effect. How can I confirm this is receptor desensitization?
-
Answer: This observation is highly characteristic of homologous desensitization. To confirm this, you can perform a classic desensitization and resensitization experiment.
-
Establish a Baseline: Stimulate a set of naive cells with a maximal effective concentration (e.g., EC90) of this compound and measure the inhibition of forskolin-stimulated cAMP. This is your 100% response level.
-
Induce Desensitization: Pretreat a parallel set of cells with this compound for a defined period (e.g., 60-120 minutes).
-
Wash and Re-stimulate: Thoroughly wash the cells with fresh media to remove the agonist. Immediately after washing, re-stimulate the pretreated cells with the same EC90 concentration of this compound and measure the cAMP response.
-
Assess Recovery (Resensitization): To see if the effect is reversible, allow another set of pretreated and washed cells to recover in agonist-free media for a longer period (e.g., 2-4 hours) before re-stimulating.
-
Analysis: A significantly reduced response in the immediately re-stimulated group compared to the baseline confirms desensitization. An improved response in the "recovery" group indicates resensitization (receptor recycling to the surface).
-
Issue 2: Inconsistent results in in vivo studies.
-
Question: My in vivo study shows that the analgesic effect of this compound decreases with repeated dosing. How can I investigate the cause?
-
Answer: The diminishing effect in vivo is likely due to tachyphylaxis. The underlying cause is desensitization at the molecular level, potentially coupled with receptor downregulation after chronic exposure.
-
Pharmacokinetic vs. Pharmacodynamic Effects: First, ensure the dosing interval is not leading to drug accumulation and altered pharmacokinetics. If PK is consistent, the issue is likely pharmacodynamic.
-
Ex Vivo Analysis: You can investigate the molecular mechanism directly. After the final dose in a chronic dosing study, sacrifice the animals (control vs. This compound-treated) and isolate tissues of interest (e.g., spinal cord, dorsal root ganglia for pain studies).
-
Receptor Binding Assays: Perform radioligand binding assays on membrane preparations from these tissues. A decrease in the Bmax (maximal binding capacity) in the this compound-treated group would indicate receptor downregulation.
-
Functional Assays: Conduct functional assays on the isolated tissue, such as agonist-stimulated [³⁵S]GTPγS binding or adenylyl cyclase activity assays. A rightward shift in the this compound concentration-response curve (increased EC50) would confirm functional desensitization.
-
Issue 3: Unexpected excitatory or off-target effects.
-
Question: I am observing effects that are not consistent with Gi-coupled A1AR activation. Could this be related to desensitization?
-
Answer: Yes, this is possible through a phenomenon known as "biased signaling" or pathway switching. After GRK phosphorylation and β-arrestin binding, the receptor-arrestin complex can initiate its own signaling cascades that are independent of G-proteins. These can include activating pathways like MAPK (e.g., ERK1/2).
-
Troubleshooting Steps:
-
Confirm A1AR Mediation: Use a selective A1AR antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), to confirm that the primary effect is mediated by the A1AR.
-
Inhibit Downstream Pathways: To test for β-arrestin-mediated signaling, use inhibitors for suspected downstream kinases (e.g., MEK inhibitors like U0126 for the ERK pathway) and see if the unexpected effect is blocked.
-
Use Biased Agonists (if available): Compare the effects of this compound with other A1AR agonists that may be known to be "G-protein biased" or "β-arrestin biased" to see if they replicate the different signaling profiles.
-
-
Data Presentation
The following tables summarize quantitative data from studies on A1AR desensitization. Note that this data was generated using other A1AR agonists but is representative of the functional changes to expect with this compound.
Table 1: Effect of Agonist-Induced Desensitization on A1AR Function
| Parameter | Control (No Pre-treatment) | After Desensitization (60 min agonist) | Percent Change | Reference |
| Agonist EC50 (cAMP assay) | 0.23 µM | 0.73 µM | +217% | [1] |
| Surface Receptor Density | 100% | ~70% | -30% | [1] |
| Maximal Inhibition of Adenylyl Cyclase | 100% (baseline) | ~60% | -40% | [2] |
Experimental Protocols
Protocol: Quantifying A1AR Desensitization via cAMP Assay
This protocol describes a method to quantify the functional desensitization of A1AR expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human A1AR.
-
Cell culture medium (e.g., DMEM/F10 with 10% FBS).
-
Assay Buffer (e.g., HBSS or PBS with 0.5 mM IBMX).
-
Forskolin (adenylyl cyclase activator).
-
This compound.
-
A1AR antagonist (e.g., DPCPX) for controls.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Culture: Plate A1AR-expressing cells in 96-well or 384-well plates and grow to ~90% confluency. Serum-starve the cells for 2-4 hours before the experiment if necessary.
-
Desensitization Step:
-
To the "desensitized" wells, add a high concentration of this compound (e.g., 10x EC50, typically 1-10 µM) in assay buffer.
-
To the "control" (naive) wells, add only the assay buffer.
-
Incubate the plate at 37°C for the desired desensitization time (e.g., 60 minutes).
-
-
Wash Step:
-
Carefully aspirate the medium from all wells.
-
Wash all wells 3 times with 200 µL of pre-warmed, agonist-free assay buffer to completely remove this compound.
-
-
Stimulation Step:
-
Prepare a stimulation solution containing a fixed concentration of forskolin (e.g., 10 µM) and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add this stimulation solution to both the "control" and "desensitized" wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the concentration-response curves for both control and desensitized conditions.
-
Calculate the EC50 and Emax values for both curves. A rightward shift in the EC50 and/or a decrease in the Emax for the desensitized group indicates functional desensitization.
-
Visualizations
Signaling and Desensitization Pathway
Caption: A1AR signaling cascade and subsequent desensitization pathway.
Experimental Workflow for Desensitization Assay
Caption: Workflow for a cell-based functional desensitization assay.
Troubleshooting Logic for Diminished Response
Caption: Decision tree for troubleshooting a diminished this compound response.
References
Technical Support Center: Troubleshooting GR79236 in cAMP Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GR79236 in cyclic AMP (cAMP) assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Mechanism of Action of this compound
This compound is a potent and selective agonist for the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Therefore, in a typical cAMP assay, treatment with this compound is expected to decrease intracellular cAMP levels, especially in the presence of a stimulator of adenylyl cyclase like forskolin or a Gs-coupled receptor agonist like isoprenaline.
Signaling Pathway of this compound at the Adenosine A1 Receptor
Caption: this compound signaling pathway.
Troubleshooting Guide
This guide is presented in a question-and-answer format to address common problems encountered during cAMP assays with this compound.
Troubleshooting Flowchart
Caption: A logical approach to troubleshooting cAMP assays.
Unexpected Results
Question: I am not observing any inhibition of cAMP production with this compound. What could be the problem?
Answer: There are several potential reasons for this observation:
-
Insufficient Stimulation of Adenylyl Cyclase: For a Gi-coupled agonist like this compound, you must first stimulate adenylyl cyclase to produce a measurable level of cAMP that can then be inhibited.
-
Solution: Ensure you are co-incubating with an appropriate concentration of a stimulant such as forskolin or an agonist for a Gs-coupled receptor that is endogenously or co-expressed in your cells. The concentration of the stimulant should ideally produce a submaximal but robust cAMP signal (EC50 to EC80).
-
-
Low or Absent A1 Receptor Expression: The cell line you are using may not express the adenosine A1 receptor, or the expression level may be too low to elicit a detectable inhibitory response.
-
Solution: Verify the expression of the A1 receptor in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. If expression is low, consider using a cell line known to endogenously express the A1 receptor or a recombinant cell line overexpressing the receptor.
-
-
This compound Degradation or Incorrect Concentration: The compound may have degraded, or there might be an error in the preparation of the stock or working solutions.
-
Solution: Prepare a fresh stock solution of this compound from a reliable source. Verify the concentration of your stock solution if possible.
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response.
-
Solution: Optimize the incubation time with this compound. Shorter incubation times may be sufficient to observe the inhibitory effect without inducing significant desensitization.
-
Question: I am seeing an increase in cAMP with this compound. Why is this happening?
Answer: This is an unexpected result for an A1 receptor agonist. Possible explanations include:
-
Off-Target Effects: At very high concentrations, this compound might interact with other receptors, such as A2A or A2B adenosine receptors, which are Gs-coupled and would increase cAMP.
-
Solution: Perform a full dose-response curve. If the increase in cAMP is only observed at very high concentrations, it is likely an off-target effect. Refer to the selectivity data for this compound.
-
-
Experimental Artifact: There could be an issue with your assay setup or reagents.
-
Solution: Carefully review your experimental protocol. Run appropriate controls, including a vehicle control and a positive control for cAMP inhibition (e.g., another known A1 agonist).
-
High Variability and Poor Signal Window
Question: My results are highly variable between wells and experiments. How can I improve consistency?
Answer: High variability can stem from several sources:
-
Inconsistent Cell Plating: Uneven cell distribution across the plate will lead to variable results.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. Pay attention to your plating technique to avoid edge effects.
-
-
Pipetting Inaccuracies: Small volumes used in 384- or 1536-well plates are prone to pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare serial dilutions in a separate plate before adding to the assay plate.
-
-
Suboptimal Assay Conditions:
-
Solution: Optimize cell density, incubation times, and the concentration of the adenylyl cyclase stimulant (e.g., forskolin). A robust and reproducible assay will have a good signal window between the stimulated and inhibited states.
-
Question: The difference in signal between my stimulated control and my this compound-treated wells is very small. How can I improve the assay window?
Answer: A small assay window can make it difficult to obtain reliable data.
-
Optimize Stimulant Concentration: The concentration of forskolin or other stimulant may be too high, making it difficult for the inhibitory effect of this compound to be observed.
-
Solution: Perform a dose-response curve for your stimulant and choose a concentration that gives a submaximal response (e.g., EC80). This will allow for a larger window to observe inhibition.
-
-
Use a Phosphodiesterase (PDE) Inhibitor: Endogenous PDEs degrade cAMP, which can dampen the signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This will prevent cAMP degradation and increase the overall signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a selective agonist for the adenosine A1 receptor. This receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Q2: How should I prepare and store this compound? this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock into your assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and should be consistent across all wells, including controls.
Q3: What cell lines are suitable for a this compound cAMP assay? Suitable cell lines are those that endogenously express the adenosine A1 receptor at a sufficient level, or recombinant cell lines that have been engineered to overexpress the A1 receptor. Examples of cell lines that have been used for A1 receptor studies include CHO-K1 and HEK293 cells. It is crucial to verify receptor expression in your chosen cell line.
Q4: What are typical quantitative values I should expect for this compound? The potency of this compound can vary depending on the assay conditions and cell type. However, based on published data, you can expect the following:
-
Binding Affinity (Ki) for A1 receptor: In the low nanomolar range.
-
Functional Potency (IC50 or EC50) for cAMP inhibition: In the low to mid-nanomolar range.
Quantitative Data Summary
| Parameter | Receptor | Species | Value | Notes |
| Ki | Adenosine A1 | Not Specified | 3.1 nM | Binding affinity. |
| Ki | Adenosine A2 | Not Specified | 1300 nM | Demonstrates high selectivity for A1 over A2. |
| IC50 | Adenosine A1 | DDT-MF2 cells | 2.6 nM | Inhibition of isoprenaline-stimulated cAMP accumulation. |
Experimental Protocol: cAMP Inhibition Assay
This protocol provides a general framework for a cAMP inhibition assay using this compound in a 384-well plate format. Optimization of cell number, stimulant concentration, and incubation times is recommended for each specific cell line.
Experimental Workflow
Caption: A typical workflow for a cAMP inhibition assay.
Materials:
-
Cells expressing the adenosine A1 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, ELISA)
-
384-well assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest the cells and wash with assay buffer.
-
Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to the desired, optimized cell density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the diluted this compound solutions to the wells of the 384-well plate.
-
-
Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that is 2x the final desired EC80 concentration.
-
Add the forskolin solution to all wells except for the basal control wells (which should receive assay buffer without forskolin).
-
-
Cell Addition:
-
Add the cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 of this compound.
-
Technical Support Center: Investigating Off-Target Effects of GR79236
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of GR79236, a selective adenosine A1 receptor agonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and selective agonist for the adenosine A1 receptor (A1AR).[1] Its on-target effects are primarily mediated through the activation of this receptor, which is a G-protein coupled receptor (GPCR). Known physiological responses to this compound administration include:
-
Cardiovascular: Reduction in heart rate (bradycardia) and mean arterial pressure (hypotension).[2]
-
Metabolic: Antilipolytic effects, leading to decreased plasma lipids and glucose levels.[2]
-
Neurological: Inhibition of trigeminal nociception, suggesting analgesic properties.[1] It has also been shown to suppress sleep-related apnea in animal models.[3]
Development of this compound for type 2 diabetes was discontinued due to cardiovascular side effects, which could be a result of exaggerated on-target pharmacology or potential off-target activities.[4][5]
Q2: Are there any publicly available data on the off-target profile of this compound?
Currently, there is a lack of comprehensive, publicly available data specifically detailing the off-target interaction profile of this compound against a broad range of molecular targets. While it is described as a "highly potent and selective" A1AR agonist, the extent of this selectivity and potential off-target binding at higher concentrations have not been fully characterized in the public domain. Therefore, researchers using this compound should consider performing their own off-target profiling to ensure the specificity of their experimental findings.
Q3: What are the recommended initial steps to investigate the potential off-target effects of this compound?
A tiered approach is recommended for investigating off-target effects.
-
In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of this compound. These tools screen the compound against databases of known protein structures.
-
Broad Kinase Profiling: Since protein kinases are a common class of off-targets for small molecules, screening this compound against a panel of kinases is a crucial step.[6][7][8]
-
Cell-Based Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins within a cellular context, providing a more physiologically relevant assessment of target engagement.[9][10][11]
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) can provide a global view of the cellular response to this compound treatment, highlighting changes in gene expression that may be due to off-target effects.[12]
Troubleshooting Guides
Kinase Profiling
Problem: My kinase profiling results show inhibition of several kinases by this compound. How do I interpret these findings?
-
Solution: It is important to differentiate between potent and weak off-target inhibition. The table below provides a framework for categorizing the significance of the observed kinase inhibition.
% Inhibition at 1 µM IC50 Value Significance Recommended Action > 70% < 1 µM High Prioritize for further validation. Conduct cellular assays to confirm functional relevance. 30-70% 1-10 µM Moderate Consider as potential off-targets. Assess the physiological relevance of these kinases to your experimental system. < 30% > 10 µM Low Generally considered less significant, but do not dismiss entirely, especially if multiple kinases in the same pathway are weakly inhibited. Data presented in this table is for illustrative purposes.
Problem: How do I validate the functional relevance of a potential kinase off-target?
-
Solution: Once a potential off-target kinase is identified, its functional relevance can be assessed using the following approaches:
-
Cellular Phosphorylation Assays: Measure the phosphorylation status of known substrates of the identified off-target kinase in cells treated with this compound. A change in substrate phosphorylation would suggest a functional consequence of the off-target interaction.
-
Phenotypic Rescue/Mimicry: Use siRNA or CRISPR-Cas9 to knock down the expression of the off-target kinase. If the phenotype observed with this compound treatment is mimicked by the knockdown, it suggests the phenotype may be mediated by this off-target. Conversely, if the phenotype is rescued, it provides further evidence.
-
Use of a More Selective Inhibitor: If available, use a highly selective inhibitor for the identified off-target kinase to see if it phenocopies the effects of this compound.
-
Cellular Thermal Shift Assay (CETSA)
Problem: I am not observing a thermal shift for my protein of interest with this compound treatment.
-
Solution: Several factors could contribute to the absence of a thermal shift. Consider the following troubleshooting steps:
-
Compound Concentration: Ensure that the concentration of this compound used is sufficient to achieve target engagement. A dose-response experiment is recommended.
-
Cell Permeability: Verify that this compound is cell-permeable in your experimental system.
-
Target Abundance: The target protein may be of low abundance, making detection difficult. Consider using a more sensitive detection method or enriching for the protein of interest.
-
Assay Conditions: Optimize the heating temperatures and duration for your specific target protein.
-
Problem: I am observing a thermal shift for a protein that is not the intended target.
-
Solution: This is a positive indication of a potential off-target interaction. The protein should be identified using mass spectrometry (MS)-based proteomics. Once identified, the functional validation strategies outlined in the kinase profiling section can be applied.
Experimental Protocols
Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel. A broad panel covering a diverse range of the kinome is recommended for initial screening.
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP) or non-radioactive methods (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition of each kinase by this compound at a fixed concentration (e.g., 1 µM) is calculated. For hits of interest, a dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines the key steps for performing a CETSA experiment.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either vehicle control or this compound at various concentrations for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein and any stabilized off-targets.
Visualizations
Caption: On-target signaling pathway of this compound via the Adenosine A1 Receptor.
Caption: Recommended experimental workflow for this compound off-target investigation.
References
- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic effects of adenosine 2A receptor deletion in healthy and endotoxemic murine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of GR79236: A Technical Overview of its Discontinuation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the development of GR79236, a selective adenosine A1 receptor agonist, and the key factors that led to its discontinuation. The information is presented in a question-and-answer format to address potential queries from researchers working on similar therapeutic targets.
Frequently Asked Questions (FAQs)
Q1: What was the therapeutic rationale for developing this compound?
This compound was developed as a highly potent and selective agonist for the adenosine A1 receptor. The primary therapeutic goals for this compound included the treatment of hyperlipidemia, pain, reperfusion injury, and type 2 diabetes mellitus. The rationale was based on the known physiological roles of the adenosine A1 receptor, which include regulation of lipolysis, neurotransmission, and cardiac function.
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was ultimately halted due to a combination of insufficient clinical efficacy and concerns over cardiovascular side effects.[1] While showing some promise in preclinical studies, human clinical trials revealed limitations that prevented its further development. Specifically, its development for hyperlipidemia and pain was discontinued in August 1999. Furthermore, its progression as a treatment for type 2 diabetes was met with limited success in clinical trials due to cardiovascular side effects and a well-defined desensitization of the A1 receptor with full agonists.[1]
Q3: What were the specific findings regarding its efficacy in human trials?
A notable clinical trial investigating the analgesic efficacy of this compound in patients with dental pain following third molar extraction failed to demonstrate a significant benefit over placebo.[2] In this multicenter, randomized, double-blind study, two different doses of this compound did not provide meaningful pain relief compared to the active control, diclofenac.[2]
Q4: What were the cardiovascular safety concerns associated with this compound?
As a full agonist of the adenosine A1 receptor, this compound was associated with a risk of cardiovascular side effects, a known concern for this class of drugs.[1] Preclinical studies in rats demonstrated that this compound could induce hypotension and bradycardia. While a study in healthy human volunteers for trigeminal nociception at a low intravenous dose of 10 microg/kg did not report significant adverse events, the broader clinical development for other indications was hampered by these cardiovascular concerns.[3] The challenges in achieving a therapeutic window that provided efficacy without dose-limiting cardiovascular effects were a significant factor in its discontinuation.[1]
Troubleshooting Unfavorable Results in Similar Drug Development Programs
Issue: Lack of Efficacy in Clinical Trials Despite Promising Preclinical Data.
-
Possible Cause: Species-specific differences in receptor pharmacology or metabolism.
-
Troubleshooting:
-
Conduct thorough cross-species pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict human dose-response relationships.
-
Investigate potential differences in receptor subtype distribution and signaling pathways between preclinical models and humans.
-
Issue: Dose-Limiting Cardiovascular Adverse Events (e.g., Hypotension, Bradycardia).
-
Possible Cause: On-target effects due to the high expression of adenosine A1 receptors in cardiovascular tissues.
-
Troubleshooting:
-
Explore the development of partial agonists or allosteric modulators, which may offer a wider therapeutic window by providing a more controlled level of receptor activation.
-
Investigate tissue-specific drug delivery systems to target the desired site of action while minimizing systemic exposure.
-
Consider co-administration with agents that may counteract the undesirable cardiovascular effects, though this can add complexity to the development program.
-
Quantitative Data Summary
Preclinical Cardiovascular Effects of this compound in Rats
| Parameter | This compound Effect | Potency Comparison |
| Blood Pressure | Hypotensive | One log unit less potent than CPA (N6-cyclopentyl-adenosine) |
| Heart Rate | Bradycardic | One log unit less potent than CPA (N6-cyclopentyl-adenosine) |
Data from a study in conscious rats with telemetry transmitters.
Clinical Efficacy of this compound in Postoperative Dental Pain
| Treatment Group | Meaningful Pain Relief (Mild or No Pain) | Median Time to Rescue Analgesia (minutes) |
| Placebo | 47% (9 of 19 patients) | 62 |
| This compound (4 µg/kg) | 63% (12 of 19 patients) | 100 |
| This compound (10 µg/kg) | 48% (10 of 21 patients) | 60 |
| Diclofenac (50 mg) | 80% (16 of 20 patients) | 363 |
Meaningful pain relief with this compound was not significantly different from placebo.[2]
Experimental Protocols
Clinical Trial of this compound for Dental Pain
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Participants: 79 patients experiencing moderate to severe pain after the extraction of one or two third molars under general anesthesia.
-
Interventions:
-
GR79236X (4 µg/kg) as a 15-minute intravenous infusion.
-
GR79236X (10 µg/kg) as a 15-minute intravenous infusion.
-
Diclofenac (50 mg) as a 15-minute intravenous infusion (active control).
-
Saline placebo as a 15-minute intravenous infusion.
-
-
Primary Outcome: The proportion of patients achieving meaningful pain relief (defined as mild or no pain) at or before 8 hours post-treatment.
-
Safety Assessments: Monitoring of vital signs, 12-lead ECG, and clinical laboratory tests (hematology and clinical chemistry), along with spontaneous reporting of adverse events.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway activated by this compound.
Logical Flow of this compound Discontinuation
Caption: Key factors leading to the discontinuation of this compound development.
References
- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: GR79236 versus CPA (N6-cyclopentyladenosine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two well-characterized adenosine A1 receptor agonists: GR79236 and N6-cyclopentyladenosine (CPA). The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to the Compounds
Both this compound and CPA are potent and selective agonists for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and metabolism. Activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism underlies many of the pharmacological effects of A1 receptor agonists.
This compound (N-[(1S,trans)-2-hydroxycyclopentyl]adenosine) is recognized for its high potency and selectivity for the A1 receptor and has been investigated for its potential therapeutic effects, including antinociceptive and anti-inflammatory actions.[1][2]
CPA (N6-cyclopentyladenosine) is a widely used research tool and a selective adenosine A1 receptor agonist.[3] It is known to exhibit significant cardiovascular effects and has been instrumental in characterizing the physiological roles of the A1 receptor.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the binding affinities and functional potencies of this compound and CPA at adenosine A1 and A2A receptors, providing a clear comparison of their efficacy and selectivity.
Table 1: Adenosine Receptor Binding Affinity
| Compound | Receptor | Test System | Radioligand | Kᵢ (nM) | Selectivity (A2A/A1) | Reference |
| This compound | A1 | - | - | 3.1 | ~419 | [1] |
| A2 | - | - | 1300 | [1] | ||
| CPA | Human A1 | Transfected CHO cells | - | 2.3 | ~343 | [4] |
| Human A2A | Transfected CHO cells | - | 790 | [4] | ||
| Human A3 | Transfected CHO cells | - | 43 | [4] |
Table 2: Functional Potency (Adenylyl Cyclase Inhibition)
| Compound | Test System | Measured Effect | IC₅₀/EC₅₀ (nM) | Reference |
| This compound | DDT-MF2 cells | Inhibition of Isoprenaline-stimulated cAMP accumulation | 2.6 (IC₅₀) | [1] |
| CPA | - | - | - | - |
In Vivo Efficacy Comparison
Direct comparative studies in vivo have highlighted differences in the pharmacological profiles of this compound and CPA.
A study comparing their cardiovascular and antilipolytic effects revealed that while both compounds demonstrate antilipolytic and glucose-lowering properties in conscious rats, their potency differs.[5] In vitro, this compound was found to be approximately 3-fold less potent than CPA in inhibiting lipolysis.[5] In vivo, orally administered CPA was one log unit more potent than this compound as a hypotensive and bradycardiac agent in rats.[5]
This compound has also been shown to have lipid-lowering and glucose-lowering activity in both normal and fructose-fed rats, a model of insulin resistance.[6] Furthermore, it has demonstrated analgesic and anti-inflammatory actions in both animal and human studies.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize this compound and CPA.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing the adenosine A1 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Incubation: A constant concentration of a selective A1 receptor radioligand (e.g., [3H]DPCPX) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or CPA).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP.
-
Cell Culture and Membrane Preparation: Cells expressing the adenosine A1 receptor are cultured and harvested. Membranes are prepared as described for the radioligand binding assay.
-
Assay Reaction: The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin or a β-adrenergic agonist like isoprenaline), and varying concentrations of the test compound (this compound or CPA).
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or other commercially available cAMP detection kits.[3][7][8]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the stimulated adenylyl cyclase activity (IC₅₀) is determined.
In Vivo Antilipolytic Activity Assay
This assay assesses the ability of a compound to inhibit the release of free fatty acids from adipose tissue in a living organism.
-
Animal Model: A suitable animal model, such as rats, is used. The animals may be fasted to elevate baseline lipolysis.
-
Compound Administration: The test compound (this compound or CPA) is administered to the animals, typically via oral or intravenous routes.
-
Lipolysis Stimulation: Lipolysis can be stimulated by administering a catecholamine like norepinephrine or isoproterenol.
-
Blood Sampling: Blood samples are collected at various time points before and after compound administration and stimulation.
-
Analysis: Plasma levels of non-esterified fatty acids (NEFAs) are measured using a commercially available kit. The reduction in NEFA levels in the presence of the test compound indicates its antilipolytic effect.
Conclusion
Both this compound and CPA are highly effective and selective agonists of the adenosine A1 receptor. The choice between these two compounds will depend on the specific requirements of the research. CPA is a classic, well-characterized agonist with potent cardiovascular effects. This compound also demonstrates high potency and has been explored for a broader range of therapeutic applications, including pain and inflammation, with a potentially different in vivo potency profile compared to CPA, particularly concerning cardiovascular effects. Researchers should carefully consider the subtle differences in their in vitro and in vivo profiles when designing experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GR79236 and Other A1 Adenosine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A1 adenosine agonist GR79236 with other notable agonists in its class, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Introduction to A1 Adenosine Agonists
Adenosine, an endogenous nucleoside, modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, neurological, and metabolic functions.[2][3] Activation of A1ARs, which primarily couple to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade underlies the therapeutic potential of A1AR agonists in conditions such as cardiac arrhythmias, epilepsy, and chronic pain.[6][7]
This compound is a potent and selective A1 adenosine receptor agonist.[8] This guide compares its performance with other well-characterized A1 agonists, including N6-cyclopentyladenosine (CPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA), focusing on their binding affinities, functional potencies, and selectivity.
Comparative Quantitative Data
The following tables summarize the quantitative data for this compound and other A1 adenosine agonists from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Human A1 | Rat A1 | Human A2A | Human A3 | A1/A2A Selectivity Ratio | Reference |
| This compound | 3.1 | - | 1300 | - | ~419 | [8] |
| CPA | 2.3 | 0.8 | 790 | 43 | ~343 | [9][10] |
| CCPA | - | 0.4 | - | - | >100 | [10][11] |
Table 2: Functional Potency (IC50/EC50, nM)
| Compound | Assay | Cell/Tissue Type | Potency (nM) | Reference |
| This compound | cAMP Accumulation Inhibition (IC50) | DDT-MF2 cells | 2.6 | [8] |
| CPA | Lipolysis Inhibition | - | ~3-fold more potent than this compound | [12] |
| CCPA | Adenylate Cyclase Inhibition (IC50) | Rat fat cell membranes | 33 | [10][11] |
| CCPA | Adenylate Cyclase Stimulation (EC50) | Human platelet membranes | 3500 | [10][11] |
Table 3: In Vivo Efficacy (ED50, mg/kg)
| Compound | Model | Species | Efficacy (ED50) | Reference |
| This compound | Inhibition of DMCM-induced seizures | Mice | 0.3 | [8] |
| This compound | Decrease in locomotor activity | Mice | 0.13 | [8] |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor, coupled to inhibitory G proteins (Gi/o), primarily inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This, in turn, decreases the activity of protein kinase A (PKA). Additionally, A1AR activation can modulate ion channel activity and other signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To measure the Ki of this compound, CPA, and CCPA for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from rat brain or CHO cells stably transfected with the human A1 receptor).
-
Radioligand: [3H]CPA or another suitable A1-selective radiolabeled antagonist.
-
Test compounds: this compound, CPA, CCPA.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 agonist or antagonist (e.g., 10 µM CPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value for each compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
Objective: To determine the IC50 of this compound in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., DDT-MF2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a specified time.
-
Add various concentrations of the test compound (this compound) to the cells and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion and Conclusion
The presented data highlights the pharmacological profile of this compound as a highly potent and selective A1 adenosine receptor agonist. Its high affinity for the A1 receptor, coupled with a significant selectivity over the A2A receptor, positions it as a valuable tool for investigating A1AR-mediated processes and as a potential therapeutic agent.
The comparison with CPA and CCPA reveals subtle but important differences. While all three are potent A1 agonists, their selectivity profiles and potencies in functional assays can vary. For instance, this compound demonstrates potent inhibition of cAMP accumulation at a low nanomolar concentration.[8] In vivo studies further support the efficacy of this compound in models of neurological disorders.[8]
The choice of an A1 agonist will ultimately depend on the specific research question or therapeutic application. The detailed experimental protocols provided in this guide should enable researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of these important compounds.
It is important to note that the development of some full A1AR agonists, including this compound, for certain indications like type 2 diabetes has faced challenges due to cardiovascular side effects and desensitization in clinical trials.[3][6][13][14] This underscores the need for continued research into partial agonists and allosteric modulators as alternative therapeutic strategies.[2]
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. A1 adenosine receptor antagonists, agonists, and allosteric enhancers [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
Unveiling the Anti-Inflammatory Potential of GR79236: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GR79236, a highly potent and selective adenosine A1 receptor agonist, has been recognized for its analgesic and anti-inflammatory properties in both human and animal studies.[1] While comprehensive, publicly available quantitative data on its direct anti-inflammatory effects remains limited, this guide provides a comparative overview based on the established mechanisms of adenosine A1 receptor agonists and available preclinical and clinical observations. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the validation of this compound's anti-inflammatory effects and its standing relative to other anti-inflammatory agents.
Performance Comparison
Due to the limited availability of direct comparative studies on the anti-inflammatory effects of this compound, this section provides a qualitative comparison with other established anti-inflammatory drug classes. The subsequent tables outline the general effects of selective adenosine A1 receptor agonists, the class to which this compound belongs.
This compound's mechanism of action, centered on the activation of the adenosine A1 receptor, suggests a distinct anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes and corticosteroids exert broad genomic effects, adenosine A1 receptor agonists are thought to modulate inflammatory processes through the inhibition of adenylyl cyclase and subsequent downstream signaling pathways.
However, the clinical development of full A1 receptor agonists like this compound has encountered challenges, primarily due to cardiovascular side effects.[2] This is a critical consideration when comparing its potential therapeutic window against other anti-inflammatory agents with different side-effect profiles.
Table 1: General Comparison of Anti-Inflammatory Drug Classes
| Feature | Selective Adenosine A1 Agonists (e.g., this compound) | NSAIDs (e.g., Ibuprofen) | Corticosteroids (e.g., Dexamethasone) |
| Primary Mechanism | Activation of Adenosine A1 Receptor, inhibition of adenylyl cyclase. | Inhibition of COX-1 and/or COX-2 enzymes. | Glucocorticoid receptor activation, leading to altered gene transcription. |
| Key Anti-inflammatory Effects | Putative reduction of pro-inflammatory cytokine release and immune cell activation. | Reduced prostaglandin synthesis. | Broad suppression of inflammatory genes and immune cell function. |
| Potential Side Effects | Cardiovascular (bradycardia, hypotension), potential for desensitization.[2] | Gastrointestinal irritation, renal toxicity, cardiovascular risks. | Immunosuppression, metabolic effects, osteoporosis (with long-term use). |
| Clinical Use | Investigational for various indications, including pain and diabetes, but development has been limited. | Widely used for mild to moderate pain and inflammation. | Used for a wide range of inflammatory and autoimmune conditions. |
Table 2: Preclinical and Clinical Observations for this compound
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Animal models of pain | Demonstrated analgesic and anti-inflammatory actions. | [1] |
| Clinical Trial | Healthy human subjects | Inhibited trigeminal nociception, suggesting a role in pain modulation. | [1] |
| Clinical Trial | Patients with postoperative dental pain | Did not show significant analgesic efficacy at the tested doses compared to diclofenac. | |
| Preclinical | Conscious rats | Exhibited antilipolytic and glucose-lowering properties. | |
| Review | Adenosine Receptor Agonists | Development as a full agonist was not successful due to cardiovascular side effects. | [2] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Cytokine Release from Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with a potent inflammatory agent.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
Cell viability assay (e.g., MTT or PrestoBlue)
Protocol:
-
Cell Seeding: Plate macrophages at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells in the presence of this compound to rule out cytotoxic effects.
Visualizations
Signaling Pathway of Adenosine A1 Receptor Activation
Caption: Adenosine A1 receptor signaling pathway initiated by this compound.
Experimental Workflow for Anti-Inflammatory Drug Validation
Caption: A typical workflow for the validation of an anti-inflammatory drug.
References
GR79236 Versus Placebo: A Comparative Analysis of Clinical Trial Outcomes
An objective guide for researchers and drug development professionals on the clinical performance of the adenosine A1 receptor agonist, GR79236, compared to placebo.
This compound is a highly potent and selective agonist for the adenosine A1 (A₁) receptor, with a binding affinity (Ki) of 3.1 nM for A₁ receptors, demonstrating approximately 400-fold selectivity over A₂ receptors.[1] It has been investigated for several therapeutic applications, including the treatment of type 2 diabetes, analgesia, and sleep apnea.[2][3][4] However, its clinical development for type 2 diabetes was halted due to cardiovascular side effects and receptor desensitization.[2][4] This guide provides a comparative summary of the available clinical trial data for this compound versus placebo, focusing on efficacy and safety, with detailed experimental protocols and a visualization of its mechanism of action.
Efficacy Data in Clinical Trials
The clinical efficacy of this compound has been evaluated in different contexts, most notably for its analgesic properties. The following tables summarize the key quantitative outcomes from placebo-controlled clinical trials.
Table 1: Analgesic Efficacy of this compound in Post-Operative Dental Pain
A multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of this compound in patients experiencing moderate to severe pain following the extraction of a third molar.[5]
| Outcome Measure | Placebo (n=19) | This compound (4 µg/kg IV) (n=19) | This compound (10 µg/kg IV) (n=21) | Diclofenac (50 mg) (n=20) |
| Patients Achieving Meaningful Pain Relief (Mild or No Pain) | 9 (47%) | 12 (63%) | 10 (48%) | 16 (80%) |
| Median Time to Rescue Analgesia (minutes) | 62 | 100 | 60 | 363 |
| Patients with Good Pain Control (<20% of the time) | 79% | 86% | 84% | 30% |
Data from a study in patients with dental pain after third molar extraction.[5]
Table 2: Effect of this compound on Trigeminal Nociception
A double-blind, placebo-controlled, cross-over trial involving 12 healthy female volunteers investigated the effect of this compound on the blink reflex, a measure of trigeminal nerve stimulation.[6]
| Outcome Measure (Blink Reflex R2 Component) | Placebo | This compound (10 µg/kg i.v.) | P-value |
| Ipsilateral Reduction (vs. baseline) | - | Non-significant reduction | P = 0.097 |
| Contralateral Reduction (vs. baseline) | - | Significant reduction | P = 0.008 |
Data from a study on trigeminal nociception in healthy volunteers.[6]
Experimental Protocols
Post-Operative Dental Pain Study
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.[5]
-
Participants: 79 patients experiencing moderate to severe pain after the surgical removal of an impacted third molar under general anesthesia.[5]
-
Interventions: Patients were randomly assigned to receive a 15-minute intravenous infusion of one of the following:
-
This compound (4 µg/kg)
-
This compound (10 µg/kg)
-
Diclofenac (50 mg) as an active control
-
Saline as a placebo.[5]
-
-
Outcome Measures: The primary outcome was the proportion of patients who achieved meaningful pain relief (defined as mild or no pain). Secondary outcomes included the time to rescue analgesia and the percentage of time patients experienced good pain control.[5]
Trigeminal Nociception Study
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over trial.[6]
-
Participants: 12 healthy female volunteers.[6]
-
Interventions: Each participant received both this compound (10 µg/kg i.v.) and a placebo in two separate sessions.[6]
-
Procedure: The blink reflex, a measure of the trigeminal nociceptive pathways, was elicited using a nociception-specific electrode before and 30 minutes after the administration of the study drug.[6]
-
Outcome Measures: The primary outcome was the change in the area under the curve of the R2 component of the blink reflex, analyzed for both ipsilateral and contralateral responses.[6]
Mechanism of Action: Adenosine A₁ Receptor Signaling
This compound exerts its effects by activating the adenosine A₁ receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the primary signaling pathway initiated by the binding of this compound to the A₁ receptor.
Caption: this compound activates the adenosine A₁ receptor, leading to the inhibition of adenylyl cyclase.
Safety and Tolerability
In the trigeminal nociception study, this compound was well-tolerated, with no significant adverse events reported at a dose of 10 µg/kg i.v.[6] Preclinical studies in rats indicated that at higher doses (3 mg/kg), this compound could reduce heart rate and core temperature.[3] The discontinuation of its development for type 2 diabetes was, in part, due to cardiovascular side effects observed in human trials.[4]
Summary and Conclusion
Clinical trial data for this compound presents a mixed profile. In a study on post-operative dental pain, this compound did not demonstrate significant analgesic efficacy compared to placebo.[5] However, in a study assessing trigeminal nociception, it showed a significant inhibitory effect, suggesting a potential role in modulating specific pain pathways.[6] Preclinical data also supported its potential in treating conditions like sleep apnea.[3] The key challenge for the clinical application of this compound and other adenosine A₁ receptor agonists has been balancing the desired therapeutic effects with cardiovascular side effects.[4] Further research with potentially different dosing regimens or in other specific patient populations would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicentre evaluation of the adenosine agonist GR79236X in patients with dental pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GR79236 and Regadenoson: Potent Adenosine Receptor Agonists with Distinct Selectivity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of GR79236 and Regadenoson. This analysis is supported by experimental data and detailed methodologies for key assays, highlighting their distinct mechanisms of action and potential therapeutic applications.
This compound and Regadenoson are both adenosine receptor agonists, but their pharmacological profiles diverge significantly due to their preferential binding to different subtypes of the adenosine receptor family. This compound is a highly potent and selective agonist for the adenosine A1 receptor, while Regadenoson is a selective agonist for the adenosine A2A receptor. This fundamental difference in receptor selectivity dictates their downstream signaling effects and, consequently, their potential clinical uses.
Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the key quantitative pharmacological parameters for this compound and Regadenoson, providing a clear comparison of their binding affinities, functional potencies, and receptor selectivity.
| Parameter | This compound | Regadenoson |
| Primary Target | Adenosine A1 Receptor Agonist | Adenosine A2A Receptor Agonist |
| Chemical Name | N-[(1S,trans)-2-hydroxycyclopentyl]adenosine | 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine |
| Molecular Formula | C15H21N5O5 | C15H18N8O5 |
Table 1: General Characteristics of this compound and Regadenoson.
| Receptor Subtype | This compound Binding Affinity (Ki) | Regadenoson Binding Affinity (Ki) |
| Adenosine A1 | 3.1 nM[1] | >16.5 µM[2] |
| Adenosine A2A | 1300 nM[1] | ~290 nM - 1.73 µM[3][4] |
| Adenosine A2B | - | >10 µM[4] |
| Adenosine A3 | - | Weak, if any, affinity[4] |
| Selectivity (A1/A2A) | ~419-fold for A1 over A2A | At least 10- to 13-fold for A2A over A1[2][3] |
Table 2: Comparative Receptor Binding Affinities.
| Assay | This compound Potency | Regadenoson Potency |
| Inhibition of Isoprenaline-stimulated cAMP accumulation | IC50 = 2.6 nM (in DDT-MF2 cells)[1] | Weak partial agonist for cAMP accumulation in PC12 cells[3] |
| Coronary Vasodilation | Not a primary effect | Full and potent agonist[3] |
Table 3: Comparative Functional Potency.
Distinct Signaling Pathways and Physiological Effects
The differential receptor activation by this compound and Regadenoson leads to distinct intracellular signaling cascades and physiological responses.
Activation of the adenosine A1 receptor by This compound primarily couples to the inhibitory G protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The physiological consequences of A1 receptor activation include a reduction in heart rate (bradycardia), atrioventricular nodal conduction, and inhibition of lipolysis.[5] These effects underpin its investigation for conditions such as neuropathic pain and potentially metabolic disorders.[6]
In contrast, Regadenoson 's activation of the adenosine A2A receptor engages the stimulatory G protein (Gs).[2] This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] In the coronary arteries, this signaling cascade results in smooth muscle relaxation and vasodilation, increasing coronary blood flow.[7] This targeted effect on coronary circulation makes Regadenoson a valuable tool as a pharmacologic stress agent in myocardial perfusion imaging for the diagnosis of coronary artery disease.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype (e.g., CHO-hA1AR or HEK293-hA2AAR) are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay like the BCA assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Competitive Binding: A fixed concentration of a selective radioligand (e.g., [3H]-DPCPX for A1 receptors or [3H]-ZM241385 for A2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or Regadenoson).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP.
Methodology:
-
Cell Culture and Membrane Preparation: Cells expressing the adenosine receptor of interest (e.g., DDT-MF2 cells) are cultured, and cell membranes are prepared as described for the radioligand binding assay.
-
Assay Buffer: A buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation, and MgCl2 is used.
-
Reaction: The cell membranes are incubated in the assay buffer with or without a stimulator of adenylyl cyclase (e.g., isoprenaline or forskolin) and in the presence of various concentrations of the test compound (this compound or Regadenoson).
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a detergent).
-
cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as a competitive binding assay with a [3H]-cAMP tracer or a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are expressed as the amount of cAMP produced per unit of protein per unit of time. For inhibitory compounds like this compound, the IC50 is calculated. For stimulatory compounds, the EC50 (the concentration that produces 50% of the maximal response) is determined.
In Vivo Hemodynamic Assessment
This type of study evaluates the cardiovascular effects of a compound in a living animal model.
Methodology:
-
Animal Model: An appropriate animal model (e.g., conscious dogs or rats) is instrumented for the measurement of cardiovascular parameters. This may involve the surgical implantation of telemetry devices or catheters.
-
Drug Administration: The test compound is administered, typically intravenously, at various doses.
-
Hemodynamic Monitoring: Key hemodynamic parameters are continuously monitored and recorded. These include:
-
Heart Rate (HR): Measured from the ECG.
-
Blood Pressure (BP): Measured via an arterial catheter.
-
Coronary Blood Flow (CBF): Can be measured using techniques like Doppler flow probes.
-
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose of the test compound. Dose-response curves are generated to determine the potency and efficacy of the compound in vivo.
Conclusion
The comparative analysis of this compound and Regadenoson clearly demonstrates their distinct pharmacological profiles, driven by their selective agonism at the adenosine A1 and A2A receptors, respectively. This compound, with its high potency and selectivity for the A1 receptor, shows promise for therapeutic applications where inhibition of neuronal activity or metabolic processes is desired. In contrast, Regadenoson's selective activation of the A2A receptor provides a targeted approach for inducing coronary vasodilation with a favorable safety profile, establishing its role as a key agent in cardiac diagnostics. This guide provides a foundational understanding of these two important research compounds, supported by quantitative data and detailed experimental methodologies, to aid researchers in their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
GR79236 Efficacy in Animal Models: A Comparative Analysis
GR79236, a selective adenosine A1 receptor agonist, has demonstrated notable efficacy across a variety of preclinical animal models, particularly in the therapeutic areas of sleep apnea, pain, and metabolic disorders. This guide provides a comparative overview of this compound's performance against other adenosine A1 receptor agonists, supported by experimental data and detailed methodologies.
Adenosine A1 Receptor Signaling Pathway
The therapeutic effects of this compound and other adenosine A1 receptor agonists are mediated through the activation of the A1 receptor, a G-protein coupled receptor. Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal activity and cellular metabolism.
Caption: Signaling pathway of adenosine A1 receptor agonists like this compound.
Efficacy in Sleep Apnea Models
This compound has shown significant efficacy in reducing the frequency of sleep apnea in rat models. The primary mechanism is believed to be the modulation of neuronal activity in respiratory control centers.
Experimental Workflow for Sleep Apnea Studies
A typical experimental workflow for evaluating the efficacy of compounds in a rat model of sleep apnea involves surgical instrumentation for monitoring sleep and respiration, followed by drug administration and data acquisition.
Caption: Experimental workflow for sleep apnea studies in rats.
Comparative Efficacy Data
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | Sprague-Dawley Rat | 0.03, 0.3, 3 mg/kg | i.p. | Significantly reduced apnea index in all sleep stages; >70% reduction at the highest dose.[1] |
| Vehicle (Saline) | Sprague-Dawley Rat | 1 ml/kg | i.p. | Control group for this compound study.[1] |
Experimental Protocol: this compound in a Rat Model of Sleep Apnea[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Model: Naturally occurring sleep apnea.
-
Instrumentation: Rats were surgically instrumented for chronic recording of electroencephalogram (EEG), electromyogram (EMG), and respiration via whole-body plethysmography. A telemetric implant was used to monitor blood pressure and heart rate.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 0.03, 0.3, and 3 mg/kg, 15 minutes before the 6-hour recording period. A saline injection served as the control.
-
Endpoint Measures: The primary endpoint was the apnea index (number of apneas per hour of sleep). Sleep architecture, blood pressure, heart rate, and core temperature were also monitored. An apnea was defined as a pause in breathing for >2.5 seconds.
Efficacy in Pain Models
This compound has demonstrated antinociceptive effects in various animal models of pain, suggesting its potential as an analgesic.[2] Its mechanism of action in pain modulation involves the inhibition of neurotransmitter release in pain pathways.
Comparative Efficacy Data
| Compound | Animal Model | Pain Type | Dose | Route | Key Findings |
| This compound | Animal Models | Inflammatory | - | - | Showed significant anti-nociceptive activity.[3] |
| SDZ WAG 994 | Mouse | Seizure (Kainic Acid-induced) | 0.3, 1 mg/kg | i.p. | Acutely suppressed status epilepticus.[4][5] |
| CPA | Mouse | Neuropathic | - | - | Ameliorated neuropathic pain.[6] |
| GW493838 | Animal Models | Pain | - | - | Showed efficacy in animal models of pain.[7] |
Experimental Protocol: General Nociceptive Assay (Plantar Test)
-
Animals: Typically rats or mice.
-
Model: A model of thermal hyperalgesia where a radiant heat source is applied to the plantar surface of the hind paw.
-
Drug Administration: The test compound (e.g., an adenosine A1 receptor agonist) or vehicle is administered prior to the test.
-
Endpoint Measures: The latency for the animal to withdraw its paw from the heat source is measured. An increase in withdrawal latency indicates an antinociceptive effect.
Efficacy in Metabolic Disease Models
This compound has been investigated for its potential in treating type 2 diabetes and dyslipidemia due to its ability to reduce plasma free fatty acids and glucose levels.[8]
Comparative Efficacy Data
| Compound | Animal Model | Key Findings |
| This compound | Fructose-fed Rat (model of insulin resistance) | Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). Improved glucose tolerance.[9] |
| CPA | Conscious Rat | Demonstrated antilipolytic and glucose-lowering properties. Was approximately 3-fold more potent than this compound in inhibiting in vitro lipolysis.[8] |
| GS-9667 | Healthy and Obese Humans | Dose-dependent reductions in free fatty acid levels.[10] |
Experimental Protocol: this compound in a Fructose-Fed Rat Model[9]
-
Animals: Male Sprague-Dawley rats.
-
Model: Fructose-fed rats, a dietary model of insulin resistance, dyslipidemia, and hypertension.
-
Drug Administration: this compound was administered at a dose of 1 mg/kg/day for 8 days.
-
Endpoint Measures: Fasting glucose, free fatty acids, triglycerides, glucose tolerance, blood pressure, and heart rate were measured.
Conclusion
This compound exhibits significant efficacy in animal models of sleep apnea, pain, and metabolic diseases. Its performance is comparable to other adenosine A1 receptor agonists, although potencies and side-effect profiles may differ. The provided experimental data and protocols offer a foundation for researchers and drug development professionals to further evaluate the therapeutic potential of this compound and similar compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these agonists in different therapeutic contexts.
References
- 1. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicentre evaluation of the adenosine agonist GR79236X in patients with dental pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of free fatty acids, safety, and pharmacokinetics of oral GS-9667, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Species Responses to GR79236: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GR79236, a selective agonist of the adenosine A1 receptor (A1AR), has demonstrated a range of physiological effects across different species. Understanding the nuances of these cross-species responses is critical for translational research and drug development. This guide provides a comparative overview of the reported effects of this compound in humans, rats, and dogs, supported by available experimental data and detailed methodologies.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative findings on the biological effects of this compound across different species. Direct comparative studies are limited, and thus, data is compiled from various independent reports.
Table 1: Antilipolytic Effects of this compound
| Species | Assay Type | Key Findings | Reference |
| Rat | In vivo, conscious, fasted | Dose-dependent reduction in plasma non-esterified fatty acids (NEFA). A near-maximal effect (63.2% reduction) was observed at 1 mg/kg, p.o.[1] | [1] |
| Rat | In vitro | This compound was approximately 3-fold less potent than the comparator agonist CPA in inhibiting in vitro lipolysis.[2] | [2] |
| Dog | In vitro, isolated adipocytes | Inhibited catecholamine-induced lipolysis.[3] (Specific quantitative data not available in the public domain) | [3] |
| Human | In vitro, isolated adipocytes | Inhibited catecholamine-induced lipolysis.[3] (Specific quantitative data not available in the public domain) | [3] |
Table 2: Cardiovascular Effects of this compound
| Species | Assay Type | Key Findings | Reference |
| Rat | In vivo, conscious, telemetry | At 1 mg/kg, p.o., a dose causing near-maximal antilipolysis, this compound induced a small but significant decrease in heart rate (12.0%) and a non-significant decrease in mean blood pressure (6.3%).[1] | [1] |
| Rat | In vivo, conscious, telemetry | Orally administered CPA was one log unit more potent than this compound as a hypotensive and bradycardiac agent.[2] | [2] |
| Rat | In vivo, conscious | Doses of 0.03, 0.3, and 3 mg/kg (i.p.) had no significant effect on blood pressure. Heart rate was reduced only at the highest dose of 3 mg/kg.[4] | [4] |
Table 3: Nociceptive Effects of this compound
| Species | Assay Type | Key Findings | Reference |
| Human | In vivo, clinical trial, blink reflex | Intravenous administration of 10 µg/kg significantly reduced the contralateral R2 component of the nociception-specific blink reflex (P = 0.008), suggesting inhibition of trigeminal nociception.[5] | [5] |
| Human | In vivo, clinical trial, dental pain | Intravenous infusion of 4 µg/kg and 10 µg/kg did not produce a significant improvement in pain relief over placebo after third molar extraction.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the assessment of this compound's effects.
Radioligand Binding Assay for Adenosine A1 Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the adenosine A1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the adenosine A1 receptor. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Lipolysis Assay in Isolated Adipocytes
This assay measures the ability of a compound to inhibit catecholamine-stimulated lipolysis in fat cells.
-
Adipocyte Isolation: Adipocytes are isolated from the adipose tissue of the species of interest (e.g., rat, dog, human) by collagenase digestion.
-
Pre-incubation: Isolated adipocytes are pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin) at 37°C.
-
Stimulation and Inhibition: Lipolysis is stimulated by adding a catecholamine, such as isoproterenol or norepinephrine. Concurrently, varying concentrations of the test compound (this compound) are added to assess its inhibitory effect.
-
Incubation: The adipocyte suspension is incubated for a defined period (e.g., 90-120 minutes) at 37°C.
-
Measurement of Lipolysis: The rate of lipolysis is determined by measuring the concentration of glycerol or non-esterified fatty acids (NEFA) released into the incubation medium using commercially available enzymatic assay kits.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of stimulated lipolysis (IC50) is calculated.
Cardiovascular Monitoring in Conscious Animals using Telemetry
This method allows for the continuous monitoring of cardiovascular parameters in freely moving animals, providing a more physiological assessment of a drug's effects.
-
Transmitter Implantation: Animals (e.g., rats, dogs) are surgically implanted with a telemetry transmitter. The transmitter's catheter is placed in an artery (e.g., abdominal aorta) to measure blood pressure, and ECG leads are positioned to record the electrocardiogram.
-
Recovery: Animals are allowed to recover fully from surgery before the start of the experiment.
-
Data Acquisition: The telemetry transmitter continuously records and transmits data on blood pressure, heart rate, and ECG to a receiver.
-
Dosing and Monitoring: After a baseline recording period, the test compound (this compound) is administered (e.g., orally or intravenously), and cardiovascular parameters are continuously monitored for a specified duration.
-
Data Analysis: The collected data is analyzed to determine the time course and magnitude of changes in blood pressure and heart rate in response to the drug treatment.
Visualizing Pathways and Workflows
Adenosine A1 Receptor Signaling Pathway
This compound, as an adenosine A1 receptor agonist, primarily signals through the Gi alpha subunit of the G-protein coupled receptor. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine A1 Receptor Signaling Pathway of this compound.
Experimental Workflow for Assessing Antilipolytic Activity
The following diagram illustrates the typical workflow for determining the antilipolytic efficacy of a compound like this compound in vitro.
Caption: Experimental Workflow for In Vitro Lipolysis Assay.
References
- 1. The effects of this compound on plasma fatty acid concentrations, heart rate and blood pressure in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicentre evaluation of the adenosine agonist GR79236X in patients with dental pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
A Comparative Analysis of GR79236 and Other Insulin Sensitizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR79236, an adenosine A1 receptor agonist, with other therapeutic alternatives for improving insulin sensitivity. The information presented herein is intended for an audience with a strong scientific background and aims to facilitate informed decisions in drug discovery and development. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Introduction to this compound and the Landscape of Insulin Sensitizers
This compound is a selective adenosine A1 receptor agonist that has been investigated for its potential to enhance insulin sensitivity. The primary mechanism by which this compound is thought to exert its effects is through the inhibition of lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs), which are known contributors to insulin resistance. However, the development of full A1 adenosine receptor agonists like this compound for type 2 diabetes has been met with challenges, including cardiovascular side effects and receptor desensitization[1][2][3].
This guide will compare this compound with other adenosine A1 receptor agonists, as well as with newer classes of insulin-sensitizing agents that have shown promise in preclinical and clinical settings. These include:
-
Other Adenosine A1 Receptor Agonists: ARA (another full agonist) and CVT-3619 (a partial agonist).
-
Thiazolidinediones (TZDs): Represented by Rosiglitazone.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Represented by Semaglutide and Liraglutide.
-
G-Protein Coupled Receptor 120 (GPR120) Agonists.
Mechanism of Action and Signaling Pathways
A fundamental understanding of the signaling pathways involved is crucial for evaluating and comparing these compounds.
This compound and other Adenosine A1 Receptor Agonists
This compound, as an adenosine A1 receptor agonist, binds to and activates the A1 adenosine receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this cascade inhibits hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into FFAs and glycerol. The reduction in FFA release from adipose tissue alleviates FFA-induced insulin resistance in skeletal muscle and liver.
Figure 1: this compound Signaling Pathway in Adipocytes.
Alternative Insulin Sensitizing Pathways
The alternative compounds modulate insulin sensitivity through distinct signaling pathways.
Figure 2: Signaling Pathways of Alternative Insulin Sensitizers.
Comparative Efficacy Data
This section presents a summary of the available quantitative data to compare the efficacy of this compound with its alternatives.
In Vitro Anti-Lipolytic Activity
The primary mechanism of this compound is the inhibition of lipolysis. The following table compares its in vitro anti-lipolytic potency with other A1 adenosine receptor agonists.
| Compound | Agonist Type | Cell Type | Assay Conditions | IC50 (nM) | Reference |
| This compound | Full Agonist | Human Adipocytes | Isoproterenol-stimulated lipolysis | Data not available in direct comparison | |
| CVT-3619 | Partial Agonist | Rat Adipocytes (Sprague Dawley) | Isoproterenol-stimulated lipolysis | 63 | [4] |
| CVT-3619 | Partial Agonist | Rat Adipocytes (Zucker Diabetic Fatty) | Isoproterenol-stimulated lipolysis | 123 | [4] |
| Insulin | - | Rat Adipocytes (Sprague Dawley) | Isoproterenol-stimulated lipolysis | 0.03 | [4] |
In Vivo Effects on Metabolic Parameters
The following tables summarize the in vivo effects of this compound and its alternatives on key metabolic parameters related to insulin sensitivity.
Table 2: Effects of this compound in a Rat Model [5]
| Parameter | Treatment Group | Change from Control |
| Fasting Glucose | This compound (1 mg/kg/day for 8 days) | ↓ 25% |
| Free Fatty Acids | This compound (1 mg/kg/day for 8 days) | ↓ 50% |
| Triglycerides | This compound (1 mg/kg/day for 8 days) | ↓ 55% |
Table 3: Effects of GLP-1 Receptor Agonists on Insulin Resistance (Clinical Data)
| Compound | Study Population | Duration | Change in HOMA-IR | Reference |
| Semaglutide (1.0 mg) | Adults with T2D | 56 weeks | ↓ 32% to 46% | |
| Liraglutide | Obese, non-diabetic | 12 weeks | Significant reduction |
Table 4: Effects of a GPR120 Agonist on Insulin Sensitivity (Preclinical Data)
| Compound | Model | Parameter | Effect | Reference |
| Compound A | High-fat diet-fed mice | Insulin-stimulated glucose disposal | Increased |
Table 5: Effects of Rosiglitazone on Insulin Sensitivity (Clinical Data)
| Compound | Study Population | Duration | Effect on Insulin-Stimulated Glucose Metabolism | Reference |
| Rosiglitazone (4 mg b.i.d.) | Type 2 Diabetes | 3 months | ↑ 68% (low-dose insulin clamp), ↑ 20% (high-dose insulin clamp) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Lipolysis Assay
This protocol is a generalized procedure for measuring the effect of compounds on lipolysis in isolated adipocytes.
Figure 3: Workflow for an In Vitro Lipolysis Assay.
Detailed Steps:
-
Adipocyte Isolation: Adipocytes are isolated from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.
-
Pre-incubation: Isolated adipocytes are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time.
-
Stimulation: Lipolysis is stimulated by adding a lipolytic agent, such as isoproterenol (a β-adrenergic agonist).
-
Incubation: The adipocyte suspension is incubated at 37°C with gentle shaking.
-
Sample Collection: At the end of the incubation period, the infranatant (the aqueous layer below the floating adipocytes) is collected.
-
Glycerol Measurement: The concentration of glycerol in the infranatant is measured using a commercially available kit, typically involving enzymatic reactions that produce a detectable colorimetric or fluorometric signal. The amount of glycerol released is proportional to the rate of lipolysis.
In Vitro Glucose Uptake Assay
This protocol outlines the measurement of glucose uptake in a cell line, such as 3T3-L1 adipocytes or L6 myotubes.
Figure 4: Workflow for an In Vitro Glucose Uptake Assay.
Detailed Steps:
-
Cell Culture and Differentiation: Adherent cells (e.g., 3T3-L1 preadipocytes) are cultured and differentiated into a mature phenotype (e.g., adipocytes).
-
Serum Starvation: Cells are incubated in a serum-free medium to reduce basal glucose uptake.
-
Pre-treatment: Cells are treated with the test compound or vehicle.
-
Insulin Stimulation: A subset of wells is stimulated with insulin to measure insulin-stimulated glucose uptake.
-
Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]glucose, is added to the medium. This analog is taken up by the cells and phosphorylated, trapping it inside.
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.
Discussion and Future Perspectives
This compound, as a full adenosine A1 receptor agonist, demonstrated a clear mechanism for improving insulin sensitivity through the inhibition of lipolysis. However, the development of this class of drugs has been challenging due to on-target side effects in other tissues, such as the heart, and the potential for receptor desensitization with chronic use[1][2][3].
The comparative data, although not always from head-to-head studies, suggests that newer classes of drugs may offer a better therapeutic window.
-
Partial A1 Agonists (e.g., CVT-3619): These compounds aim to provide the anti-lipolytic benefits of A1 receptor activation with a reduced risk of the side effects associated with full agonists[1][2][3][6]. Preclinical data for CVT-3619 is promising in this regard[4][6].
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): This class of drugs has shown robust efficacy in improving glycemic control and promoting weight loss, which in itself contributes to enhanced insulin sensitivity. Their multi-faceted mechanism of action, including effects on insulin and glucagon secretion, gastric emptying, and appetite, makes them a very effective therapeutic option.
-
GPR120 Agonists: Targeting GPR120 offers a novel approach by linking anti-inflammatory actions to improvements in insulin sensitivity. The preclinical data for GPR120 agonists is encouraging, but clinical data is needed to validate their efficacy and safety in humans.
-
Thiazolidinediones (e.g., Rosiglitazone): While effective at improving insulin sensitivity, the use of TZDs has been limited by concerns about side effects, including weight gain, fluid retention, and cardiovascular risks.
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antilipolytic effects of an A1 adenosine receptor partial agonist in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]
A Meta-Analysis of GR79236 Research Findings: A Comparative Guide for Drug Development Professionals
An In-depth Comparison of the Adenosine A1 Receptor Agonist GR79236 and its Alternatives in Preclinical and Clinical Research
This compound, a potent and selective adenosine A1 receptor agonist, has been the subject of considerable research for its potential therapeutic applications, primarily in the management of type 2 diabetes and pain.[1] This guide provides a comprehensive meta-analysis of the available research findings on this compound, presenting a comparative evaluation against other key adenosine A1 receptor agonists: N6-cyclopentyladenosine (CPA), CVT-3619, and GW493838. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential.
Mechanism of Action: Targeting the Adenosine A1 Receptor
This compound exerts its pharmacological effects by selectively binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the inhibitory G protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various downstream cellular processes, underpinning the therapeutic effects of this compound.
Below is a diagram illustrating the primary signaling pathway of adenosine A1 receptor agonists.
Comparative Efficacy and Potency
The following tables summarize the quantitative data from various preclinical and clinical studies, comparing the efficacy and potency of this compound with its alternatives.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Receptor Binding Affinity (Ki, nM) - Human A1 | In Vitro Potency (IC50, nM) - Inhibition of cAMP | In Vitro Potency (IC50, nM) - Inhibition of Lipolysis |
| This compound | Data not readily available in direct comparison | Data not readily available | 11.3 (in human adipocytes)[2] |
| CPA | 14 (high affinity), 5400 (low affinity)[3] | Data not readily available | ~3-fold more potent than this compound[4][5] |
| CVT-3619 | 55[1] | 6 (in rat epididymal adipocytes)[3] | 44 (in rat epididymal adipocytes)[3] |
| GW493838 | Data not readily available | Data not readily available | Data not readily available |
Table 2: In Vivo Effects - Antilipolytic and Cardiovascular Parameters in Rats
| Compound | Dose | Reduction in Plasma Non-Esterified Fatty Acids (NEFA) | Effect on Heart Rate | Effect on Mean Arterial Pressure |
| This compound | 1 mg/kg (oral) | ~63% reduction[6] | Small but significant decrease (~12%)[6] | Non-significant decrease (~6%)[6] |
| CPA | Orally administered | One log unit more potent than this compound[4][5] | One log unit more potent than this compound[4][5] | One log unit more potent than this compound[4][5] |
| CVT-3619 | 5 mg/kg (oral) | Significant reduction[7] | No significant effect at antilipolytic doses[8] | No significant effect at antilipolytic doses[8] |
| GW493838 | Data not readily available | Data not readily available | Data not available | Data not readily available |
Table 3: Clinical Findings in Pain Management
| Compound | Study Population | Key Findings |
| This compound | Patients with dental pain after third molar extraction[9] | No significant improvement in pain relief compared to placebo. Diclofenac was superior to both placebo and this compound.[9] |
| This compound | Healthy volunteers (trigeminal nociception model)[10] | Significantly inhibited trigeminal nociception, suggesting potential for treating primary headache disorders.[10] |
| GW493838 | Neuropathic Pain[1] | Has been evaluated in Phase II clinical trials for neuropathic pain.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the findings.
In Vitro Lipolysis Assay
Objective: To determine the inhibitory effect of adenosine A1 receptor agonists on catecholamine-stimulated lipolysis in isolated adipocytes.
Protocol:
-
Adipocyte Isolation: Adipocytes are isolated from human subcutaneous or rat epididymal adipose tissue by collagenase digestion.
-
Incubation: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer containing albumin, glucose, and adenosine deaminase (to remove endogenous adenosine).
-
Stimulation: Lipolysis is stimulated by adding a catecholamine, such as isoproterenol or norepinephrine, to the incubation medium.
-
Agonist Treatment: Various concentrations of the test compounds (this compound, CPA, CVT-3619) are added to the stimulated adipocytes.
-
Glycerol Measurement: After a defined incubation period, the reaction is stopped, and the concentration of glycerol released into the medium is measured as an index of lipolysis. This is typically done using a spectrophotometric or fluorometric assay.
-
Data Analysis: The concentration of the agonist that produces 50% inhibition of stimulated lipolysis (IC50) is calculated.
In Vivo Cardiovascular and Antilipolytic Assessment in Conscious Rats
Objective: To evaluate the effects of orally administered adenosine A1 receptor agonists on plasma non-esterified fatty acids (NEFA), heart rate, and blood pressure in conscious, freely moving rats.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Telemetry Implantation: For continuous monitoring of cardiovascular parameters, rats are surgically implanted with radiotelemetry transmitters that measure blood pressure and heart rate.
-
Fasting: Animals are fasted overnight to elevate baseline plasma NEFA levels.
-
Drug Administration: this compound or a comparator compound is administered orally via gavage at various doses. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at specified time points before and after drug administration for the measurement of plasma NEFA concentrations using an enzymatic colorimetric assay.
-
Cardiovascular Monitoring: Heart rate and blood pressure are continuously recorded via the telemetry system.
-
Data Analysis: Time- and dose-dependent effects on plasma NEFA, heart rate, and mean arterial pressure are analyzed.
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel adenosine A1 receptor agonists.
Conclusion
This meta-analysis indicates that this compound is a potent adenosine A1 receptor agonist with significant antilipolytic effects. However, its clinical development has been hampered by a lack of efficacy in some pain models and potential cardiovascular side effects, a common challenge for full A1 receptor agonists.[1]
In comparison, CPA, while a potent tool for preclinical research, demonstrates more pronounced cardiovascular effects, limiting its therapeutic potential.[4][5] CVT-3619, a partial agonist, shows promise by exhibiting a separation between its antilipolytic and cardiovascular effects, a desirable profile for treating metabolic diseases.[8] Information on GW493838 remains limited in the public domain, although it has progressed to clinical trials for neuropathic pain.[1]
For researchers and drug development professionals, the data suggests that the future of adenosine A1 receptor agonists for metabolic diseases may lie in the development of partial agonists or tissue-specific modulators to mitigate the on-target cardiovascular side effects. For pain indications, further investigation is warranted to understand the specific types of pain that may be amenable to treatment with this class of drugs. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the continued exploration and development of novel adenosine A1 receptor-targeted therapies.
References
- 1. Gw-493838 | C21H21ClFN7O4 | CID 9810927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 9. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico identification of A1 agonists and A2a inhibitors in pain based on molecular docking strategies and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GR79236: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Researchers and scientists handling GR79236, a potent and selective adenosine A1 receptor agonist, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, precautionary measures from suppliers and data on structurally similar compounds indicate that it should be treated as a hazardous substance. This guide provides essential, step-by-step instructions for its proper disposal, aligning with general best practices for chemical and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Based on supplier information and data for related compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, chemical-resistant nitrile gloves, and protective eyewear with side shields.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust or aerosols. Wash hands thoroughly after handling.[1]
Chemical and Hazard Profile
While a comprehensive SDS for this compound is not publicly accessible, the following information has been compiled from various chemical suppliers and databases. The hazard classification for the alternative chemical name, N-((1S,trans)-2-Hydroxycyclopentyl)adenosine, provides an indication of its potential risks.[2]
| Identifier | Value |
| Chemical Name | N-[(1S, trans)-2-Hydroxycyclopentyl]adenosine |
| Synonym | This compound |
| CAS Number | 124555-18-6 |
| Molecular Formula | C15H21N5O5 |
| Molecular Weight | 351.4 g/mol |
| GHS Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
This data is based on the GHS classification for N-((1S,trans)-2-Hydroxycyclopentyl)adenosine and should be considered as a guideline.[2] Users must obtain the specific SDS for this compound from their supplier for definitive hazard information.
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on the disposal procedures for similar adenosine receptor agonists, such as Adenosine.[3][4][5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated disposable items such as weigh boats, pipette tips, and gloves must also be placed in this container.
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Label Content: The label must include the words "Hazardous Waste," the full chemical name "this compound (N-[(1S, trans)-2-Hydroxycyclopentyl]adenosine)," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous solution with this compound"). The date of initial waste accumulation must also be recorded.
Step 3: Storage of Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Container Integrity: Ensure all containers are sealed tightly to prevent leaks or spills.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.
-
Record Keeping: Maintain a hazardous waste manifest to track the waste from your laboratory to its final disposal facility. This "cradle-to-grave" oversight is a regulatory requirement.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all applicable institutional and governmental regulations for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling GR79236
Disclaimer: This document provides essential safety and logistical information for the handling of GR79236 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guidance should be used as a supplement to a thorough risk assessment and in conjunction with the specific SDS for any chemical being handled, should it be available from the supplier. All laboratory personnel must be trained in the proper handling of potent compounds before commencing work.
This compound is a highly potent and selective adenosine A1 receptor agonist.[1][2][3] Due to its high potency, this compound should be handled with extreme care to prevent occupational exposure. This material should be considered hazardous until further information becomes available.[2] Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to potent compounds like this compound. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (powder or solution), and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator in a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple glove layers provide essential barriers against contamination. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Pre-Experiment:
-
Consult Safety Information: Before any work begins, review all available safety information, including the supplier's safety data sheet if provided. Conduct a thorough risk assessment for the planned experiment.
-
Prepare the Work Area: Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use. Prepare a spill kit and ensure it is readily accessible.
-
Don Appropriate PPE: Select and put on the correct PPE as determined by the risk assessment and the activity to be performed (see PPE table).
2. Compound Handling and Experiment Execution:
-
Weighing: Whenever possible, handle the solid form of this compound in a containment device such as a glove box or a ventilated balance enclosure.
-
Dissolving: this compound is soluble in organic solvents like ethanol and DMSO, and also in water.[2] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh solutions and use them promptly. Aqueous solutions should not be stored for more than one day.[2]
-
Performing the Experiment: All manipulations of this compound, both in solid and liquid form, should be carried out within a certified chemical fume hood or other appropriate containment device.
3. Post-Experiment and Decontamination:
-
Decontaminate: Thoroughly clean all equipment and work surfaces that have come into contact with this compound. Use an appropriate deactivating solution if one is known; otherwise, use a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. For example, remove outer gloves, then the lab coat, followed by inner gloves.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan
The disposal of potent compounds like this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure. All waste should be considered hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. All disposables that have come into contact with the solid compound (e.g., weigh boats, contaminated gloves, pipette tips) should also be placed in this container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Waste Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
3. Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general methodology for preparing a stock solution, based on available solubility data.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate Required Mass: Based on the molecular weight of this compound (351.4 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM solution. For 1 mL, this would be 3.514 mg.
-
Weighing: In a ventilated balance enclosure, carefully weigh the calculated amount of this compound solid into a suitable vial.
-
Dissolving: In a chemical fume hood, add the appropriate volume of DMSO to the vial. Cap the vial securely.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term stability (up to several years as a solid).[2]
Visualizations
Caption: A flowchart outlining the key steps for safely handling this compound.
Caption: A diagram of the this compound-activated Adenosine A1 receptor signaling cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
